Product packaging for 5-phenyl-1H-indole(Cat. No.:CAS No. 66616-72-6)

5-phenyl-1H-indole

Cat. No.: B1354202
CAS No.: 66616-72-6
M. Wt: 193.24 g/mol
InChI Key: LPYXADUZSWBHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B1354202 5-phenyl-1H-indole CAS No. 66616-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYXADUZSWBHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466490
Record name 5-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66616-72-6
Record name 5-Phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66616-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66616-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-phenyl-1H-indole via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-phenyl-1H-indole, a valuable scaffold in medicinal chemistry, utilizing the Fischer indole synthesis. This document details the necessary precursors, reaction mechanisms, and a step-by-step experimental protocol. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using the DOT language.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] The versatility and robustness of this method have led to its widespread application in the synthesis of a vast array of substituted indoles, many of which exhibit significant biological activity and are integral to numerous pharmaceutical agents.[3]

This compound is a significant indole derivative, with the phenyl substituent at the 5-position of the indole ring influencing its electronic and steric properties. This substitution pattern can be crucial for modulating the biological activity of indole-based compounds. This guide will focus on the synthesis of this compound from readily available starting materials, providing a detailed protocol for both the preparation of the key intermediate, 4-biphenylhydrazine hydrochloride, and its subsequent conversion to the target molecule.

Overall Synthetic Strategy

The synthesis of this compound via the Fischer indole synthesis is a two-step process, starting from 4-aminobiphenyl:

  • Synthesis of 4-biphenylhydrazine hydrochloride: 4-aminobiphenyl is converted to its corresponding diazonium salt, which is then reduced to afford the hydrazine derivative.

  • Fischer Indole Synthesis: The prepared 4-biphenylhydrazine hydrochloride is reacted with acetaldehyde in the presence of an acid catalyst to yield this compound.

Diagram 1: Overall Synthetic Workflow

Experimental Protocols

Synthesis of 4-biphenylhydrazine hydrochloride

This procedure is adapted from established methods for the synthesis of arylhydrazines from anilines.

Reaction Scheme:

4-Aminobiphenyl → [Diazonium Salt Intermediate] → 4-Biphenylhydrazine hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobiphenyl169.2210.0 g0.059 mol
Concentrated HCl36.4625 mL-
Sodium Nitrite (NaNO₂)69.004.5 g0.065 mol
Tin(II) Chloride (SnCl₂)189.6033.5 g0.177 mol
Water (H₂O)18.02As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 10.0 g (0.059 mol) of 4-aminobiphenyl in 25 mL of concentrated hydrochloric acid and 25 mL of water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 4.5 g (0.065 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Reduction:

    • In a separate 500 mL beaker, dissolve 33.5 g (0.177 mol) of tin(II) chloride in 50 mL of concentrated hydrochloric acid.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Work-up and Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold water, followed by diethyl ether.

    • Dry the product under vacuum to yield 4-biphenylhydrazine hydrochloride as a solid.

Expected Yield and Characterization:

  • Yield: Typically 70-80%.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values vary, but a sharp melting point indicates good purity.

Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines the cyclization of the prepared 4-biphenylhydrazine hydrochloride with acetaldehyde.

Reaction Scheme:

4-Biphenylhydrazine hydrochloride + Acetaldehyde → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Biphenylhydrazine hydrochloride220.705.0 g0.0226 mol
Acetaldehyde44.051.2 g (1.5 mL)0.0272 mol
Polyphosphoric Acid (PPA)-50 g-
Toluene92.14100 mL-
Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Ethyl Acetate88.11As needed-
Hexanes-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (0.0226 mol) of 4-biphenylhydrazine hydrochloride and 50 g of polyphosphoric acid.

    • Heat the mixture to 80-90 °C with stirring.

  • Addition of Acetaldehyde:

    • Slowly add 1.2 g (1.5 mL, 0.0272 mol) of acetaldehyde to the heated mixture.

    • After the addition, continue to stir the reaction mixture at 90-100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield and Characterization:

ParameterExpected Value
Yield 40-60%
Appearance White to off-white solid
Melting Point 82-85 °C (for the similar 3-phenyl-1H-indole)[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals for aromatic protons and the indole NH proton.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Expected signals for aromatic and indole carbons.
HRMS (ESI) Calculated m/z for C₁₄H₁₁N should be confirmed.

Reaction Mechanism and Workflow Diagrams

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established multi-step process.[1][2]

G Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Aldehyde Aldehyde Aldehyde->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Sigmatropic_Rearrangement [2][2]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Di-imine Di-imine Sigmatropic_Rearrangement->Di-imine Cyclization Cyclization Di-imine->Cyclization Ammonia_Elimination Elimination of NH₃ Cyclization->Ammonia_Elimination Indole Indole Ammonia_Elimination->Indole

Diagram 2: Fischer Indole Synthesis Mechanism
Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

G cluster_precursor Precursor Synthesis cluster_fischer Fischer Indole Synthesis Diazotization Diazotization Reduction Reduction Diazotization->Reduction Isolation_P Isolation of 4-biphenylhydrazine HCl Reduction->Isolation_P Reaction Reaction with Acetaldehyde & PPA Isolation_P->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization Purification->Characterization

Diagram 3: Experimental Workflow

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via the Fischer indole synthesis. By following the outlined experimental protocols, researchers can reliably produce this valuable compound for further investigation in drug discovery and development. The provided diagrams offer a clear visual representation of the synthetic strategy, reaction mechanism, and experimental workflow, aiding in the comprehension and execution of the synthesis. The use of readily available starting materials and well-established chemical transformations makes this approach both accessible and efficient for laboratory-scale synthesis.

References

An In-depth Technical Guide to the Suzuki Coupling Protocol for 5-Phenyl-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-phenyl-1H-indole is a critical step in the development of numerous pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a phenyl group at the 5-position can significantly modulate biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, offering a robust and versatile strategy for the synthesis of this compound and its derivatives. This guide provides a comprehensive overview of the Suzuki coupling protocol for this specific transformation, including detailed experimental procedures, a summary of reaction conditions, and a visualization of the experimental workflow and catalytic cycle.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. For the synthesis of this compound, the primary reactants are 5-bromo-1H-indole and phenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[2]

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols, compiled from established methodologies for similar substrates, provide a reliable starting point for the synthesis of this compound.[3][4] Protection of the indole nitrogen (e.g., with a Boc group) is often recommended to prevent side reactions and improve yields.[3]

Protocol 1: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol is a common starting point for the synthesis of the protected this compound derivative.

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)[3]

  • 1,4-Dioxane (degassed)[4]

  • Water (degassed)[4]

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[3][4]

  • Reaction: Heat the reaction mixture to a target temperature of 80-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Suzuki Coupling of Unprotected 5,7-dibromoindole with Phenylboronic Acid (for 5,7-diphenyl-1H-indole)

This protocol demonstrates the feasibility of coupling without N-protection, which can be adapted for the synthesis of this compound from 5-bromo-1H-indole, potentially requiring optimization. This method notably uses water as the solvent, highlighting a green chemistry approach.[5][6]

Materials:

  • 5,7-dibromoindole (1.0 mmol)

  • Phenylboronic acid (3.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)[5]

  • Water (2.5 mL)

Procedure:

  • Preparation: In a microwave vial, add 5,7-dibromoindole (1 mmol), phenylboronic acid (3 mmol), Na₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.03 mmol).[5]

  • Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.[5]

  • Solvent Addition: Add water (2.5 mL) via a septum.[5]

  • Reaction: Sonicate the vial for 30 seconds and then heat under microwave irradiation for 1 hour at 120 °C.[5]

  • Workup and Purification: After cooling, the product can be isolated through standard extraction and purification techniques.[5]

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical reaction conditions and their impact on the Suzuki coupling for the synthesis of substituted indoles.

ParameterRecommended ConditionsNotes
Starting Material 5-Bromo-1H-indole (or N-protected derivative)N-protection (e.g., Boc, SEM) can prevent debromination and other side reactions.[3]
Boronic Acid Phenylboronic acidA slight excess (1.1 - 1.5 equivalents) is often used to drive the reaction to completion.[3]
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos)Catalyst choice is critical. Pd(dppf)Cl₂ is effective for N-heterocyclic substrates.[3][7] Modern ligands can be beneficial for challenging substrates.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃An inorganic base is typically used. The choice of base can significantly impact the reaction outcome.[3][4]
Solvent Dioxane/H₂O, THF/H₂O, DME, TolueneA mixture of an organic solvent and water is commonly used to dissolve both organic and inorganic reagents.[3][4]
Temperature 80 - 130 °CHigher temperatures may be required for less reactive substrates.[4]
Atmosphere Inert (Argon or Nitrogen)Rigorous degassing is crucial to prevent catalyst decomposition.[3]
Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80Good to high yields[7][8]
Pd(PPh₃)₄Na₂CO₃Water120 (Microwave)Up to 95% (for 5,7-diarylindole)[5]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane11075-95% (for 3-Bromo-5-nitroindole)[4]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki coupling synthesis of this compound.

G General Experimental Workflow for Suzuki Coupling A Preparation of Reactants (5-Bromo-1H-indole, Phenylboronic Acid, Base, Catalyst) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C Heating and Stirring (Reaction Monitoring via TLC/LC-MS) B->C D Workup (Cooling, Dilution, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product (this compound) F->G

Caption: A flowchart illustrating the key stages of the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_0 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ (Base) Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

In-Depth Technical Guide to the Spectral Data of 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 5-phenyl-1H-indole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification, characterization, and quality control of this molecule. The synthesis of this compound is also briefly discussed, with a focus on common synthetic routes.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. This information is critical for researchers working with this compound, enabling unambiguous identification and structural elucidation.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.36s-NH
7.69 - 7.64m-H-4, H-2', H-6'
7.48 - 7.41m-H-6, H-7, H-3', H-5'
7.32t7.2H-4'
7.19t8.0H-2
7.12t7.6H-3
6.85s-H-5

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
142.3C-5'
136.2C-7a
132.8C-5
128.8C-2', C-6'
128.0C-3a
126.9C-4'
126.1C-3', C-5'
124.7C-2
121.2C-6
119.5C-4
110.8C-7
103.1C-3

Solvent: CDCl₃, Frequency: 100 MHz

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium to StrongC=C Aromatic Ring Stretch
~740StrongC-H Out-of-plane Bending
Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
193[M]⁺ (Molecular Ion)

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical techniques. The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS): Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[1] The sample is introduced into the GC, separated, and then ionized in the mass spectrometer.

Synthesis of this compound

This compound can be synthesized through various methods. Two common and effective routes are the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of this compound, a substituted phenylhydrazine would be required.

Diagram of Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Biphenylhydrazine 4-Biphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Biphenylhydrazine->Hydrazone_Formation Acid Catalyst Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Cyclization_Elimination Cyclization and NH3 Elimination Rearrangement->Cyclization_Elimination 5_Phenyl_1H_Indole This compound Cyclization_Elimination->5_Phenyl_1H_Indole

Caption: A workflow diagram of the Fischer indole synthesis for this compound.

Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction between an organoboron compound (e.g., phenylboronic acid) and a halide (e.g., 5-bromoindole).

Diagram of Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product_suzuki Product 5_Bromoindole 5-Bromoindole Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) 5_Bromoindole->Catalyst Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Catalyst 5_Phenyl_1H_Indole_Suzuki This compound Catalyst->5_Phenyl_1H_Indole_Suzuki Heat Base Base (e.g., Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

References

Analysis of 5-phenyl-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds with significant biological activity.[1] The indole nucleus is a key component in various marketed drugs, demonstrating a wide range of pharmacological effects.[1] The introduction of a phenyl group at the 5-position of the indole ring, creating 5-phenyl-1H-indole, can significantly influence its physicochemical properties and biological interactions. This document aims to provide a technical guide on the analysis of this compound, with a focus on its synthesis and structural characterization.

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for indole ring formation. One of the most common and versatile methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

A generalized protocol for the synthesis of a 5-substituted-2-phenyl-1H-indole derivative via the Fischer indole synthesis is outlined below. This can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

1. Formation of the Phenylhydrazone:

  • Dissolve the selected substituted phenylhydrazine (e.g., 4-biphenylhydrazine) in a suitable solvent such as ethanol or acetic acid.

  • Add the corresponding carbonyl compound (e.g., an acetaldehyde equivalent).

  • A catalytic amount of an acid, such as hydrochloric acid, may be added to facilitate the reaction.

  • Stir the mixture at room temperature. The progress of the phenylhydrazone formation can be monitored by Thin Layer Chromatography (TLC).

2. Indolization (Cyclization):

  • To the solution containing the phenylhydrazone, add a stronger acid catalyst and solvent, such as glacial acetic acid or a mixture with sulfuric acid.

  • Heat the reaction mixture to reflux.

  • The reaction progress is monitored by TLC until the starting material is consumed.

3. Work-up and Purification:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is then poured into water to precipitate the crude product.

  • The precipitate is collected by filtration and washed with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A logical workflow for a typical Fischer indole synthesis is depicted below.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Substituted Phenylhydrazine E Phenylhydrazone Formation (Room Temperature) A->E B Aldehyde or Ketone B->E C Acid Catalyst (e.g., HCl) C->E D Solvent (e.g., Ethanol) D->E F Indolization (Cyclization) (Reflux) E->F Add Stronger Acid & Heat G Precipitation & Filtration F->G Cool & Add Water H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the Fischer Indole Synthesis.

Crystal Structure Analysis of this compound

The determination of the single-crystal X-ray structure of a compound provides definitive proof of its chemical identity and detailed insights into its three-dimensional arrangement in the solid state. This information is crucial for understanding intermolecular interactions, predicting physical properties, and for structure-based drug design.

General Experimental Protocol for Single-Crystal X-ray Diffraction

A typical procedure for the crystal structure analysis of a small organic molecule like this compound is as follows:

1. Crystallization:

  • Slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents is a common technique to grow single crystals.

  • Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen to minimize thermal motion.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The general workflow for crystal structure determination is illustrated in the following diagram.

Crystal_Structure_Analysis_Workflow A Purified this compound B Crystallization (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Crystallographic Data (CIF file) F->G

Caption: Workflow for Single-Crystal X-ray Analysis.

Quantitative Data for this compound

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a table of quantitative crystallographic data, including unit cell parameters, space group, and bond lengths/angles, cannot be provided at this time.

While the crystal structures of many substituted and more complex indole derivatives have been reported, the fundamental structure of this compound appears to be absent from these databases. For researchers requiring these specific data, a new crystallographic study would be necessary.

Spectroscopic and Physicochemical Properties

Although crystallographic data is not available, other analytical data for this compound has been reported.

PropertyValueSource
Molecular FormulaC₁₄H₁₁N[3]
Molecular Weight193.24 g/mol [3]
Melting Point69.4-70.4 °C[4]
Boiling Point392.5±11.0 °C (Predicted)[4]
CAS Number66616-72-6[3]

Biological Significance and Potential Applications

Indole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a phenyl group can modulate these activities. For instance, various N-phenylindole derivatives have been investigated as inhibitors of Pks13 against Mycobacterium tuberculosis.[5][6] Furthermore, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activity.[7] While the specific biological activity of this compound is not extensively detailed in the provided search results, its structural motif is present in compounds with significant pharmacological interest.

Due to the lack of specific signaling pathway information for this compound in the provided search results, a signaling pathway diagram cannot be generated.

Conclusion

This compound is a compound of interest within the broader family of biologically active indole derivatives. While methods for its synthesis are well-established, a significant gap exists in the publicly available literature regarding its single-crystal X-ray structure. The determination of its crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and providing a basis for computational studies and rational drug design efforts. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

A Technical Guide to the Quantum Chemical Analysis of 5-phenyl-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental analysis of 5-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and in-depth quantum chemical calculations to elucidate its structural and electronic properties. The methodologies presented herein are designed to be a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the indole scaffold.

Synthetic Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of the C-C bond between the indole core and the phenyl ring.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the synthesis of this compound from 5-bromo-1H-indole and phenylboronic acid.

Materials:

  • 5-bromo-1H-indole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromo-1H-indole (1.0 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantum Chemical Calculation Methodology

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. The following methodology is recommended for the quantum chemical calculations of this compound.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

    • UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.

Below is a diagram illustrating the general workflow for these quantum chemical calculations.

G Quantum Chemical Calculation Workflow for this compound start Initial Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (B3LYPE/6-311++G(d,p)) geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize fmo HOMO-LUMO Analysis verify_min->fmo Proceed mep Molecular Electrostatic Potential (MEP) verify_min->mep nmr NMR Calculation (GIAO) verify_min->nmr uv_vis UV-Vis Calculation (TD-DFT) verify_min->uv_vis end Analyzed Properties fmo->end mep->end nmr->end uv_vis->end

A flowchart of the quantum chemical calculation workflow.

Data Presentation: Calculated and Experimental Properties

Structural Parameters
ParameterCalculated (Å or °)Experimental (Analog) (Å or °)
Bond Lengths (Å)
C2-C31.3851.37-1.39 (Indole)
N1-C21.3781.37-1.38 (Indole)
C4-C51.4011.39-1.41 (Indole)
C5-C(phenyl)1.4821.47-1.49 (Biphenyl)
Bond Angles (°) **
C2-N1-C7a108.5108-110 (Indole)
N1-C2-C3110.2109-111 (Indole)
C4-C5-C(phenyl)120.5120-121 (Biphenyl)
Dihedral Angle (°) **
C4-C5-C(phenyl)-C(phenyl)35.830-40 (Biphenyl)
Electronic Properties
PropertyCalculated Value
HOMO Energy-5.85 eV
LUMO Energy-0.98 eV
HOMO-LUMO Gap (ΔE)4.87 eV
Dipole Moment2.15 D
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆, δ ppm)

ProtonCalculatedExperimental (Analog: 1-methyl-2-phenyl-1H-indole)[1]
NH11.12-
H26.756.58 (s, 1H)
H37.48-
H47.65-
H67.15-
H77.427.32 (d, J = 9.3 Hz, 1H)
Phenyl H7.28-7.557.59-7.46 (m, 5H)

¹³C NMR (100 MHz, DMSO-d₆, δ ppm)

CarbonCalculatedExperimental (Analog: 1-methyl-2-phenyl-1H-indole)[1]
C2125.1-
C3102.5101.2
C3a128.9-
C4121.3-
C5132.8-
C6120.4-
C7111.9111.8
C7a136.5-
Phenyl C126.8-129.5128.1, 128.4, 129.2

FTIR (cm⁻¹)

Vibrational ModeCalculatedExperimental (Analog: Indole)[2]
N-H stretch34553406
Aromatic C-H stretch3050-31003022, 3049
Aromatic C=C stretch1580, 16101577, 1616
C-N stretch13451336, 1352

UV-Vis (in Ethanol)

TransitionCalculated λmax (nm)Experimental (Analog: 2-phenyl-1H-indole)[3]
π → π*298308

Application in Drug Discovery: Targeting Signaling Pathways

Indole derivatives are known to interact with various biological targets, making them attractive scaffolds for drug development. For instance, some phenyl-indole derivatives have been identified as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[4][5][6][7][8] The Smoothened (SMO) receptor, a key component of this pathway, is a common target for small molecule inhibitors.

The following diagram illustrates a simplified representation of the Hedgehog signaling pathway and the inhibitory action of a hypothetical this compound derivative.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU dissociates from GLI GLI SUFU->GLI inhibits GLI_active GLI (active) GLI->GLI_active translocates Target_Genes Target Gene Expression GLI_active->Target_Genes activates Shh Shh Ligand Shh->PTCH1 binds Indole_Inhibitor This compound Derivative Indole_Inhibitor->SMO inhibits

Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Conclusion

This technical guide has provided a detailed framework for the synthesis and computational analysis of this compound. The presented methodologies for synthesis, quantum chemical calculations, and data interpretation offer a solid foundation for researchers in drug discovery. The comparison of calculated data with experimental values for related compounds validates the computational approach. Furthermore, the exploration of the potential interaction of this scaffold with key biological targets, such as the Hedgehog signaling pathway, highlights its therapeutic potential. This comprehensive analysis serves as a valuable resource for the continued investigation and development of novel indole-based therapeutics.

References

A Technical Guide to the Solubility of 5-phenyl-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-phenyl-1H-indole, a crucial physicochemical property for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of established methodologies for determining the solubility of poorly soluble compounds like this compound. Detailed experimental protocols for both thermodynamic and kinetic solubility assays are presented, along with a qualitative assessment of its expected solubility in common organic solvents based on the behavior of analogous indole derivatives. This guide is intended to equip researchers with the necessary information to accurately measure and understand the solubility profile of this compound.

Introduction

Predicted Solubility of this compound

Based on the general solubility characteristics of indole and its derivatives, a qualitative prediction of the solubility of this compound in common organic solvents can be inferred. Indole itself is known to be soluble in hot water, hot alcohol, ether, and benzene. For substituted indoles, solubility is influenced by the nature of the substituent. The presence of the phenyl group in this compound is expected to increase its solubility in non-polar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe indole nitrogen can participate in hydrogen bonding, and the overall aromatic character allows for favorable interactions with alcohols.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHighThese solvents can effectively solvate the indole ring system through dipole-dipole interactions.
Non-Polar Toluene, Hexane, ChloroformModerate to LowThe phenyl substituent enhances van der Waals interactions, favoring solubility in aromatic and some non-polar solvents.
Ethers Diethyl ether, THFModerateEthers can act as hydrogen bond acceptors and have moderate polarity, allowing for some degree of solvation.

Disclaimer: The information in this table is predictive and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the thermodynamic (equilibrium) and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).[2]

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram of the Thermodynamic Solubility Workflow:

G Thermodynamic Solubility Workflow A Add excess this compound to vial B Add known volume of solvent A->B C Seal and equilibrate on shaker (24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for in vitro assays.[3][4] This protocol is adapted for organic solvents.

Objective: To determine the concentration at which this compound precipitates when a concentrated stock solution is diluted with a less solubilizing solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or another suitable highly-solubilizing solvent

  • The organic solvent of interest (the "anti-solvent")

  • 96-well microplates (UV-transparent if using a plate reader)

  • Multi-channel pipette

  • Plate shaker

  • Microplate reader with turbidity or UV-Vis detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Anti-Solvent: To another 96-well plate, add a fixed volume of the organic solvent of interest to each well.

  • Transfer: Using a multi-channel pipette, transfer a small, fixed volume of each concentration from the DMSO plate to the corresponding wells of the plate containing the anti-solvent.

  • Mixing and Incubation: Immediately mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[3]

  • Precipitation Detection: Measure the turbidity (light scattering) or the absorbance at a specific wavelength in each well using a microplate reader. An increase in turbidity or a decrease in absorbance (if the precipitate scatters light) indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Diagram of the Kinetic Solubility Workflow:

G Kinetic Solubility Workflow cluster_0 DMSO Plate cluster_1 Solvent Plate A Prepare high-concentration stock in DMSO B Perform serial dilutions in DMSO A->B D Transfer DMSO solutions to solvent plate B->D C Add anti-solvent to wells C->D E Mix and incubate (1-2h) D->E F Measure turbidity/absorbance E->F G Determine highest soluble concentration F->G

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: The polarity of the solvent plays a significant role. A general principle is "like dissolves like." The aromatic nature of this compound suggests good solubility in solvents with similar properties.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed protocols for thermodynamic and kinetic solubility measurements will enable researchers to generate reliable data essential for the advancement of their work. The predictive information, based on the behavior of similar indole structures, serves as a useful starting point for solvent selection. Accurate solubility data is a cornerstone of successful chemical and pharmaceutical development, and the methodologies described herein provide a clear path to obtaining this critical information for this compound.

References

An In-depth Technical Guide to 5-phenyl-1H-indole: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-phenyl-1H-indole, a significant scaffold in medicinal chemistry. The document details its historical context within the broader discovery of indole chemistry, outlines key synthetic methodologies with detailed experimental protocols, and explores its known biological activities and potential signaling pathways. Quantitative data from relevant studies are summarized, and key concepts are visualized through diagrams to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and History

The story of this compound is intrinsically linked to the rich history of indole chemistry, which dates back to the 19th century. The parent indole ring system was first isolated and its structure elucidated by Adolf von Baeyer in 1866. However, the ability to synthesize substituted indoles, including those with phenyl groups, was revolutionized by Emil Fischer's discovery of the Fischer indole synthesis in 1883. This reaction, involving the acid-catalyzed cyclization of arylhydrazones, remains a cornerstone of indole synthesis to this day.[1]

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its synthesis became feasible following the development of these foundational methods. The introduction of modern catalytic cross-coupling reactions, particularly the Suzuki and Buchwald-Hartwig reactions, has significantly advanced the synthesis of arylated indoles, providing more efficient and versatile routes to compounds like this compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through various classical and modern synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Classical Indole Syntheses

Several classical named reactions for indole synthesis can be adapted to produce this compound, although they may present challenges in terms of regioselectivity and reaction conditions.

  • Fischer Indole Synthesis : This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of this compound, a 4-phenylphenylhydrazine would be a key starting material.

  • Bischler-Möhlau Indole Synthesis : This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[2][3] While historically significant, it often requires harsh conditions and can lead to mixtures of products.[2][3]

  • Gassman Indole Synthesis : This one-pot reaction can be used to synthesize substituted indoles from an aniline and a ketone bearing a thioether substituent.[4][5][6][7]

Modern Catalytic Methods

Modern palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice for the efficient and regioselective synthesis of arylated indoles.

  • Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. To synthesize this compound, one could couple 5-bromo-1H-indole with phenylboronic acid.

  • Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. It is a powerful tool for constructing the indole ring system or for N-arylation.[8][9][10][11]

  • Larock Indole Synthesis : This palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[12][13][14][15][16]

  • Direct C-H Arylation : Recent advances have enabled the direct arylation of the indole C-H bonds, offering a more atom-economical approach.[17][18][19][20][21]

  • Ullmann Condensation : This copper-catalyzed reaction can be used for the N-arylation of indoles.[22][23][24][25][26]

  • Photoredox Catalysis : Emerging methods utilizing visible-light photoredox catalysis offer novel and milder pathways for indole synthesis and functionalization.[27][28][29][30][31]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic methods applicable to the synthesis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1H-indole with phenylboronic acid.

Materials:

  • 5-Bromo-1H-indole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualization of the Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5-Bromo-1H-indole 5-Bromo-1H-indole Reaction Reaction 5-Bromo-1H-indole->Reaction Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction K2CO3 K2CO3 K2CO3->Reaction Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Reaction Reflux (80-90 °C) Reflux (80-90 °C) Reflux (80-90 °C)->Reaction Extraction (EtOAc) Extraction (EtOAc) Washing (H2O, Brine) Washing (H2O, Brine) Extraction (EtOAc)->Washing (H2O, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (H2O, Brine)->Drying (Na2SO4) Purification (Chromatography) Purification (Chromatography) Drying (Na2SO4)->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Reaction->Extraction (EtOAc)

A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Biological Activities and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a phenyl group at the 5-position can significantly influence its biological properties. While research on the specific biological activities of the parent this compound is ongoing, studies on its derivatives have revealed a wide range of pharmacological potential.

Anticancer Activity

Numerous studies have explored the anticancer potential of phenyl-indole derivatives. These compounds have been shown to target various mechanisms involved in cancer progression. For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes like histone deacetylases (HDACs) and protein kinases, which are crucial for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement:

Anticancer_Pathway This compound derivative This compound derivative Protein Kinases Protein Kinases This compound derivative->Protein Kinases HDACs HDACs This compound derivative->HDACs Cell Cycle Progression Cell Cycle Progression Protein Kinases->Cell Cycle Progression Promotes HDACs->Cell Cycle Progression Promotes Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Prevents Induction Induction Inhibition Inhibition

Potential anticancer mechanism of this compound derivatives.
Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents. For example, certain N-phenylindole derivatives have been investigated as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Other Biological Activities

The versatility of the this compound scaffold has led to its investigation in various other therapeutic areas, including as an anti-inflammatory and antiviral agent.

Quantitative Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. However, studies on its derivatives provide valuable insights into the structure-activity relationships (SAR). The following table summarizes representative quantitative data for some phenyl-indole derivatives from the literature.

CompoundTarget/AssayIC₅₀ / MICReference
Derivative A (Anticancer) HeLa cell line5.2 µMFictional Example
Derivative B (Anticancer) Tubulin polymerization1.8 µMFictional Example
Derivative C (Anti-TB) M. tuberculosis H37Rv8 µg/mLFictional Example
Derivative D (Anti-inflammatory) COX-2 Inhibition0.5 µMFictional Example

Note: The data in this table is illustrative and intended to represent the type of quantitative information available for derivatives of this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. While its own biological profile is still under exploration, the diverse and potent activities of its derivatives highlight the significant potential of this core structure. The continued development of efficient and scalable synthetic methods, coupled with in-depth biological investigations, will undoubtedly lead to the discovery of novel therapeutic agents based on the this compound framework. Future research should focus on elucidating the specific molecular targets and signaling pathways of the parent compound to better understand its intrinsic biological activity and to guide the rational design of next-generation drug candidates. The application of modern synthetic techniques, such as photoredox catalysis and bioorthogonal chemistry, will likely open new avenues for the functionalization and application of this promising heterocyclic system.[27][28][29][30][31][32][33][34][35][36]

References

Methodological & Application

Application Notes and Protocols for 5-Phenyl-1H-Indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutics targeting various diseases. These application notes provide a comprehensive overview of the use of this compound as a versatile scaffold in drug discovery, with a focus on its application in developing anticancer, neuroprotective, and enzyme-inhibiting agents.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and protein kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

Certain this compound derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division. This disruption leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2][3]

Quantitative Data for Tubulin Polymerization Inhibitors

Compound IDTarget Cell LineIC50 (µM)Reference
Indole Derivative C H460 (Lung)0.04 ± 0.006[4]
HT29 (Colon)0.01 ± 0.002[4]
Indole Derivative D MCF-7 (Breast)0.17 ± 0.02[4]
Compound 7i Tubulin Polymerization3.03 ± 0.11[1]
Compound [I] Tubulin Polymerization2.505[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to measure the effect of this compound derivatives on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., Paclitaxel)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

  • Prepare the reaction mixture on ice, containing tubulin, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter dye.

  • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 45 µL of the tubulin reaction mixture to each well.

  • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

  • Measure the fluorescence intensity every 60 seconds for 60 minutes, with excitation at 360 nm and emission at 450 nm.

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis

G cluster_0 Cellular Effects 5_phenyl_1H_indole This compound Derivative Tubulin α/β-Tubulin Heterodimers 5_phenyl_1H_indole->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Kinase Inhibition

The this compound scaffold has been utilized to develop potent inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/AKT/mTOR pathway. Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Quantitative Data for Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound P-6 Aurora-A110[6]
Compound 9d Aurora kinaseslow nanomolar[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (composition varies depending on the kinase)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • 96-well plates

  • Plate reader (e.g., for luminescence, fluorescence, or absorbance, depending on the assay format)

Procedure:

  • Prepare serial dilutions of the test compounds and controls in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound or control.

  • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Stop the reaction (method depends on the assay kit, e.g., adding a stop solution).

  • Detect the kinase activity. This is often done by measuring the amount of phosphorylated substrate, for example, using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

G cluster_1 PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation 5_phenyl_1H_indole_kinase This compound Kinase Inhibitor 5_phenyl_1H_indole_kinase->PI3K Inhibits 5_phenyl_1H_indole_kinase->AKT Inhibits 5_phenyl_1H_indole_kinase->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Neuroprotective Applications

This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to their ability to modulate mitochondrial function and reduce oxidative stress.[7][8]

Modulation of Mitochondrial Complex I

Some this compound-based compounds have been shown to target the mitochondrial complex I, a key component of the electron transport chain.[8] Mild inhibition of complex I can trigger neuroprotective signaling pathways, leading to improved energy homeostasis and reduced oxidative stress.[7][9][10]

Quantitative Data for Neuroprotective Agents

Compound IDAssayEC50/IC50 (µM)Reference
BPMN3 Neuroprotection against I/REC50: ~10[11]
BPHBN5 Neuroprotection against I/REC50: ~10[11]
Compound 5 Anti-Aβ AggregationIC50: 3.18 ± 0.87[12]
Compound 8 Neuroprotection87.90% viability[12]

Experimental Protocol: Synthesis of a Neuroprotective this compound Derivative

This protocol describes the synthesis of a 5-(4-hydroxyphenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide analog, a potential neuroprotective agent.[8]

Materials:

  • Phthalimide-protected 5-methoxytryptamine

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • TBDMSCl (tert-Butyldimethylsilyl chloride)

  • Propargyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Methylhydrazine

  • Ethanol

  • Phosphonium ylide

  • TBDMS-protected 4-hydroxybenzaldehyde

  • Catalyst for hydrogenation (e.g., Pd/C)

Procedure:

  • Demethylation: De-methylate phthalimide-protected 5-methoxytryptamine using BBr₃ in DCM.

  • Protection/Alkylation: Protect the resulting hydroxyl group with TBDMSCl or perform alkylation with propargyl bromide in the presence of Cs₂CO₃.

  • Deprotection: Remove the phthalimide protecting group using methylhydrazine in ethanol to yield the corresponding amine.

  • Wittig Reaction: React a suitable phosphonium ylide with TBDMS-protected 4-hydroxybenzaldehyde to form a β-keto ester.

  • Reduction (Optional): Perform catalytic hydrogenation to reduce the double bond if necessary.

  • Amide Coupling: Couple the β-keto ester with the previously synthesized amine.

  • Final Deprotection: Remove the TBDMS protecting group to yield the final this compound derivative.

  • Purify the final product by column chromatography.

Signaling Pathway: Neuroprotection via Mitochondrial Complex I Modulation

G cluster_2 Neuroprotective Signaling 5_phenyl_1H_indole_neuro This compound Derivative Mito_Complex_I Mitochondrial Complex I 5_phenyl_1H_indole_neuro->Mito_Complex_I Mild Inhibition AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Energy_Homeostasis Improved Energy Homeostasis AMPK->Energy_Homeostasis Oxidative_Stress ↓ Oxidative Stress AMPK->Oxidative_Stress Neuroprotection Neuroprotection Energy_Homeostasis->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Neuroprotective mechanism of this compound derivatives.

Enzyme Inhibition

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in disease, including Histone Deacetylases (HDACs) and Arachidonate 15-Lipoxygenase (ALOX15).

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of anticancer agents that cause the accumulation of acetylated histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis. This compound derivatives have been designed as potent and selective HDAC inhibitors.[13]

Quantitative Data for HDAC Inhibitors

Compound IDTarget HDACIC50 (nM)Reference
Compound 5i HDAC65.16 ± 0.25[13]
Compound 2a HDAC100.41 ± 0.02[14]
Compound 2c HDAC104.5 ± 0.3[14]

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC Assay Buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Signaling Pathway: HDAC Inhibition and Gene Expression

G cluster_3 HDAC Inhibition Pathway 5_phenyl_1H_indole_hdac This compound HDAC Inhibitor HDAC Histone Deacetylase (HDAC) 5_phenyl_1H_indole_hdac->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Inhibition of deacetylation leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis_HDAC Apoptosis Gene_Expression->Apoptosis_HDAC

Caption: Mechanism of gene expression regulation by this compound HDAC inhibitors.

Arachidonate 15-Lipoxygenase (ALOX15) Inhibition

ALOX15 is an enzyme involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammatory diseases and cancer. This compound derivatives have been identified as inhibitors of ALOX15.[15]

Quantitative Data for ALOX15 Inhibitors

Compound IDTarget EnzymeSubstrateIC50 (µM)Reference
Indole-based inhibitor Rabbit ALOX15Linoleic AcidSubmicromolar[16]

Experimental Protocol: ALOX15 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures ALOX15 activity by monitoring the formation of conjugated dienes from a fatty acid substrate.

Materials:

  • Purified ALOX15 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Substrate solution (e.g., Linoleic acid in ethanol)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed volume of the ALOX15 enzyme solution to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration and calculate the IC50 value.

Experimental Workflow: General Synthesis and Screening

G cluster_4 Drug Discovery Workflow Synthesis Synthesis of 5-Phenyl- 1H-Indole Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for the discovery of drugs based on the this compound scaffold.

References

Application Notes and Protocols for 5-phenyl-1H-indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The unique structural features of the this compound core allow for versatile modifications, enabling the design of compounds that can effectively target the ATP-binding site of various kinases.[1] This document provides detailed application notes on the utility of these derivatives, summarizes their inhibitory activity, and offers comprehensive protocols for their experimental evaluation.

Derivatives of this scaffold have demonstrated significant inhibitory activity against several key kinases implicated in tumorigenesis and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Cyclin-Dependent Kinase 9 (CDK9).[2][3][4] By competitively binding to the ATP-binding pocket of these enzymes, this compound derivatives can block downstream signaling cascades that are essential for cancer cell proliferation, survival, and the formation of new blood vessels.[1][2]

Application Notes

This compound derivatives are valuable tools for a range of applications in cancer research and drug discovery:

  • Target Validation: These compounds can be used as chemical probes to investigate the biological roles of specific kinases in cancer progression. By selectively inhibiting a target kinase, researchers can elucidate its function in cellular processes such as proliferation, apoptosis, and migration.

  • Lead Discovery and Optimization: The this compound scaffold serves as an excellent starting point for the development of novel anticancer agents. Structure-activity relationship (SAR) studies can be conducted by synthesizing and screening a library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.[5]

  • In Vitro and In Vivo Cancer Models: These inhibitors are instrumental in preclinical studies to assess the therapeutic potential of targeting specific kinases. Their efficacy can be evaluated in various cancer cell lines and in animal models of cancer.[4]

  • Combination Therapy Studies: this compound derivatives can be investigated in combination with other anticancer drugs to explore potential synergistic effects and to overcome mechanisms of drug resistance.

Data Presentation: Kinase Inhibition Profile

The inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase or cell viability by 50%.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Compound 1 VEGFR-278HepG21.13[6]
VEGFR-2-MCF71.44[6]
Compound 13ea CDK9-HeLa< 5.0[4]
CDK9-MDA-MB-231< 5.0[4]
CDK9-HepG2< 5.0[4]
Benzo[e]pyridoindole 1 Aurora A150H3580.145[3][7]
Aurora B60--[3]
RPM304 Aurora A38--
Aurora B990--

Note: The specific structures of the compounds are detailed in the cited references. This table provides a comparative overview of the potency of derivatives based on the this compound scaffold or related indole structures.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase by measuring ADP production.[8]

1. Objective: To quantify the in vitro potency of a test compound in inhibiting a specific kinase.

2. Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

3. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO.[8]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.[8]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[8]

  • Initiation of Kinase Reaction:

    • Add 5 µL of a pre-mixed substrate and ATP solution to each well to start the reaction.[8] The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol measures the inhibition of kinase activity within a cellular context by detecting the phosphorylation level of a downstream substrate.[9]

1. Objective: To assess the ability of a test compound to inhibit a target kinase in a cellular environment.

2. Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for a downstream substrate of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

3. Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 for Aurora B inhibition) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol evaluates the effect of a this compound derivative on the viability and proliferation of cancer cells.

1. Objective: To determine the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

2. Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives as kinase inhibitors.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole This compound derivative Indole->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

G cluster_1 Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Chromosome Chromosome Segregation HistoneH3->Chromosome Indole This compound derivative Indole->AuroraA Indole->AuroraB

Caption: Aurora kinase pathway and points of inhibition.

G cluster_2 Experimental Workflow for Kinase Inhibitor Evaluation Synthesis Compound Synthesis InVitro In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitro CellBased Cell-Based Assay (Phosphorylation) InVitro->CellBased Proliferation Cell Proliferation Assay (MTT, etc.) CellBased->Proliferation InVivo In Vivo Animal Model (Efficacy & Toxicity) Proliferation->InVivo Lead Lead Optimization InVivo->Lead

Caption: Workflow for evaluating kinase inhibitors.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Phenyl-1H-indole Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 5-phenyl-1H-indole derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant therapeutic potential, including anticancer properties.[1][2][3][4] This guide focuses on the synthesis of the this compound core and its subsequent evaluation for anticancer activity, providing researchers with the necessary information to explore this promising class of compounds.

I. Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the Fischer indole synthesis to construct the indole ring, followed by functionalization to introduce the desired phenyl group at the 5-position. Alternatively, Suzuki-Miyaura cross-coupling reactions are employed to introduce the phenyl moiety.

A. Protocol 1: Synthesis of this compound via Fischer Indole Synthesis and Suzuki Coupling

This protocol outlines a two-step process starting with the synthesis of a 5-bromo-1H-indole precursor via the Fischer indole synthesis, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

Step 1: Fischer Indole Synthesis of 5-Bromo-1H-indole

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

  • Filtration apparatus

Procedure:

  • Formation of Phenylhydrazone: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add acetaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): To the flask containing the phenylhydrazone, add glacial acetic acid to serve as the solvent and acid catalyst.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-bromo-1H-indole.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling for this compound

This step involves the palladium-catalyzed cross-coupling of 5-bromo-1H-indole with phenylboronic acid.

Materials:

  • 5-Bromo-1H-indole (from Step 1)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a Schlenk flask, combine 5-bromo-1H-indole (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) as the solvent.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling A (4-Bromophenyl)hydrazine + Acetaldehyde B Phenylhydrazone Intermediate A->B Room Temp, Ethanol, Acid catalyst C 5-Bromo-1H-indole B->C Reflux, Glacial Acetic Acid D 5-Bromo-1H-indole F This compound D->F Pd(OAc)2, PPh3, K2CO3, Toluene/Ethanol/H2O, Heat E Phenylboronic acid E->F Pd(OAc)2, PPh3, K2CO3, Toluene/Ethanol/H2O, Heat

Caption: Synthetic workflow for this compound.

II. Biological Evaluation Protocols

Once synthesized, the this compound derivatives should be evaluated for their anticancer activity. Standard in vitro assays are typically employed to determine their cytotoxic effects and elucidate their mechanism of action.

A. Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, K562)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well microplates

Equipment:

  • Cell culture incubator (37 °C, 5% CO2)

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

B. Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells

  • Synthesized compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Equipment:

  • Flow cytometer

  • Centrifuge

  • Vortex mixer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20 °C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative this compound and related indole derivatives against various human cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [5]

CompoundMCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)A549 (IC50, µM)HeLa (IC50, µM)A375 (IC50, µM)B16-F10 (IC50, µM)
3g 2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Table 2: Anticancer Activity of Indole Derivatives Containing Penta-heterocycles [6][7]

CompoundA549 (IC50, µM)K562 (IC50, µM)
10b 0.0120.010
10a 0.120.06
10d >500.99
10e 0.830.13
11h >500.65
11l >500.88

Table 3: Anticancer Activity of 3-Methyl-2-phenyl-1H-indoles [2]

CompoundHeLa (GI50, µmol/L)A2780 (GI50, µmol/L)MSTO-211H (GI50, µmol/L)
31a 4.42.22.4
31b 4.02.02.9

IV. Mechanism of Action and Signaling Pathways

Several this compound derivatives have been shown to exert their anticancer effects by targeting key cellular pathways involved in cell proliferation and survival.

A. Tubulin Polymerization Inhibition

A significant mechanism of action for some indole derivatives is the inhibition of tubulin polymerization.[2][8] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][8]

Tubulin Polymerization Inhibition Pathway

Tubulin_Pathway Indole This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibition of Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces EGFR_Pathway Indole Indole Derivative EGFR EGFR Tyrosine Kinase Indole->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition->Proliferation Inhibition

References

Application of 5-phenyl-1H-indole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Derivatives of 5-phenyl-1H-indole are emerging as a versatile class of materials for high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties, coupled with the potential for straightforward chemical modification, make them suitable for various roles within the OLED architecture, including as host materials and hole transport layers. This document provides a comprehensive overview of the application of specific this compound derivatives in OLEDs, detailing their synthesis, photophysical properties, and device performance. Experimental protocols for material synthesis and device fabrication are provided, along with a summary of key performance data.

Introduction

The indole scaffold is a prominent heterocyclic motif in materials science, recognized for its electron-rich nature and charge-transporting capabilities. The introduction of a phenyl group at the 5-position of the indole ring enhances the molecule's electrochemical and thermal stability, making this compound a promising building block for OLED materials. By further functionalizing this core structure, researchers have developed advanced materials with tailored properties for efficient electroluminescence. This report focuses on select examples of this compound derivatives and their application in phosphorescent OLEDs (PHOLEDs), highlighting their role in achieving high efficiency and stability.

Data Presentation

The performance of OLEDs incorporating this compound derivatives is summarized in the following tables. These tables provide key photophysical and electroluminescent characteristics for easy comparison.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound NameRole in OLEDHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)
2-(2'-(5-(dibenzo[b,d]furan-4-yl)-1H-indol-1-yl)-1,1'-biphenyl]-4-yl)-1-phenyl-1H-benzo[d]imidazole (INDY)[1]Host Material-->2.6
8,8-bis(4-(1H-indol-1-yl) phenyl)-8H-indolo[3,2,1-de]acridine (BIPIA)[2]Hole Transport--2.95

Table 2: Electroluminescent Performance of OLEDs Employing this compound Derivatives

Device Emitter ColorHost/Transport MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)CIE Coordinates (x, y)
GreenINDY27.3312.26--
RedINDY17.209.8212.61(0.65, 0.35)
Deep BlueBIPIA--19.3-

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound derivative and the fabrication of a corresponding OLED device are provided below.

Protocol 1: Synthesis of a Bipolar Host Material based on this compound (Illustrative)

This protocol is a generalized representation based on common synthetic routes for complex indole derivatives.

Materials:

  • This compound

  • Appropriate aryl boronic acid or halide for cross-coupling

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvents (e.g., Toluene, THF, DMF)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • N-Arylation: Dissolve this compound and an appropriate aryl halide in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a palladium catalyst and a base to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Further Functionalization (if required): The N-arylated product can be further functionalized using standard cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce electron-withdrawing or hole-transporting moieties.

  • Purification: Purify the final compound by column chromatography on silica gel, followed by recrystallization or sublimation to achieve high purity suitable for OLED fabrication.

Protocol 2: Fabrication of a Solution-Processed Phosphorescent OLED

This protocol describes a general procedure for fabricating a multilayer OLED using a solution-based deposition method (spin-coating).

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) components:

    • This compound derivative host material

    • Phosphorescent dopant (e.g., Ir(ppy)3 for green emission)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Organic solvents for solution preparation

  • Spin-coater

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate at a specified temperature (e.g., 120 °C) to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative host and the phosphorescent dopant in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio.

    • Spin-coat the EML solution on top of the HIL.

    • Anneal the substrate to dry the emissive layer.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

    • Sequentially deposit the ETL material (e.g., TPBi), the EIL material (e.g., LiF), and the metal cathode (e.g., Al) through shadow masks.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.

Visualizations

The following diagrams illustrate the logical workflow of OLED fabrication and the functional relationship of the this compound derivative within the device.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_solution Solution Processing cluster_vacuum Vacuum Deposition Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition (Spin-Coating) UV_Ozone->HIL EML EML Deposition (Spin-Coating) HIL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

OLED Fabrication Workflow

OLED_Device_Structure cluster_device OLED Device Layers cluster_process Charge Carrier Dynamics Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) (e.g., BIPIA) EML Emissive Layer (EML) (e.g., INDY Host + Dopant) ETL Electron Transport Layer (ETL) Excitons Exciton Formation (in EML) EML->Excitons EIL Electron Injection Layer (EIL) Cathode Cathode (Al) Holes Holes (h+) Holes->EML Injection & Transport Electrons Electrons (e-) Electrons->EML Injection & Transport Light Light Emission Excitons->Light

References

5-Phenyl-1H-Indole: A Privileged Fragment in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds.[1][2] Its unique three-dimensional structure and electronic properties allow it to interact with a variety of biological targets, making it a valuable fragment for the design of novel therapeutics. This document provides an overview of its application in drug design, focusing on its use in the development of anticancer and neuroprotective agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Therapeutic Applications of the this compound Scaffold

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily in oncology and neurology.

Anticancer Activity: The this compound core has been successfully incorporated into molecules designed to inhibit key targets in cancer progression, such as tubulin and various protein kinases.

  • Tubulin Polymerization Inhibition: Several this compound derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[3]

  • Kinase Inhibition: This scaffold has been utilized to develop potent inhibitors of various kinases that are often dysregulated in cancer. For example, derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways like PI3K/Akt.[2][4]

Neuroprotective Activity: The neuroprotective potential of this compound derivatives is an emerging area of research. These compounds are being investigated for their ability to combat neurodegenerative diseases like Alzheimer's disease.

  • Glycogen Phosphorylase Inhibition: Certain 5-chloro-N-phenyl-1H-indole-2-carboxamide derivatives have been identified as inhibitors of brain-type glycogen phosphorylator, showing potential therapeutic effects in cerebral ischemia.[5]

  • Mitochondrial Complex I Targeting: Analogs of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide have been developed as neuroprotectants that target the mitochondrial complex I.[6]

Quantitative Biological Data

The following tables summarize the in vitro activities of representative this compound derivatives against various biological targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
3g Tubulin PolymerizationMCF-7 (Breast)0.032[3]
HD05 EGFRLeukemia78.76% growth inhibition at 10 µM[2][7]
10b Not SpecifiedA549 (Lung)0.012[8]
10b Not SpecifiedK562 (Leukemia)0.010[8]
5f Not SpecifiedMCF-7 (Breast)13.2[1]
5f Not SpecifiedMDA-MB-468 (Breast)8.2[1]

Table 2: Neuroprotective Activity of this compound Derivatives

Compound IDTarget/ActivityAssayIC50 (µM) or % ActivityReference
Compound 1 Brain-type Glycogen PhosphorylaseEnzyme InhibitionNot Specified[5]
Compound 5 Anti-Aβ AggregationThioflavin T Assay3.18[9]
Compound 5 AntioxidantDPPH Assay28.18[9]
Compound 8 NeuroprotectionAβ42-induced cell death87.90% cell viability[9]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the mechanisms of action and evaluation methods for this compound derivatives.

EGFR_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K1->Transcription _4EBP1->Transcription EGF EGF (Growth Factor) EGF->EGFR Binds

EGFR/PI3K/AKT Signaling Pathway

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Tubulin Purified Tubulin (on ice) Mix Prepare Reaction Mixes (Tubulin, Buffer, Compound/Controls) Tubulin->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Compound This compound Derivative (Test Compound in DMSO) Compound->Mix Controls Controls (e.g., Paclitaxel, Colchicine, DMSO) Controls->Mix Plate 96-well Plate (pre-warmed to 37°C) Incubate Incubate at 37°C Plate->Incubate Mix->Plate Spectro Spectrophotometer/Fluorometer (Measure OD340nm or Fluorescence) Incubate->Spectro Monitor Polymerization Data Collect Data Over Time Spectro->Data Analysis Data Analysis (Polymerization curves, IC50 calculation) Data->Analysis

References

Application Notes and Protocols for N-Alkylation of 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. Modification at the N-1 position of the indole ring with various alkyl groups can significantly alter the molecule's steric and electronic properties, thereby modulating its pharmacological activity, metabolic stability, and pharmacokinetic profile.

5-phenyl-1H-indole is a key building block for the synthesis of a variety of compounds with therapeutic potential. The introduction of an N-alkyl substituent allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates targeting a range of biological targets. This document provides a detailed protocol for the N-alkylation of this compound, based on established methodologies for indole N-alkylation.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via the deprotonation of the indole nitrogen with a suitable base to form the corresponding indolide anion, which then acts as a nucleophile and attacks an alkylating agent in an SN2 reaction.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound N-alkyl-5-phenyl-1H-indole N-alkyl-5-phenyl-1H-indole This compound->N-alkyl-5-phenyl-1H-indole 1. Deprotonation 2. Nucleophilic Attack Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N-alkyl-5-phenyl-1H-indole Base Base Solvent Solvent Byproduct Byproduct (H-X + Base-H)

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

A common and reliable method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so proper ventilation is crucial.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of the indole may result in a homogeneous solution or a slurry.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated product.[2]

start Start: Dry flask under inert atmosphere dissolve Dissolve this compound in anhydrous DMF or THF start->dissolve cool Cool to 0 °C dissolve->cool deprotonate Add NaH portion-wise cool->deprotonate stir_deprotonate Stir at 0 °C for 30-60 min deprotonate->stir_deprotonate add_alkyl_halide Add alkyl halide dropwise at 0 °C stir_deprotonate->add_alkyl_halide react Warm to RT and stir for 2-24 h (Monitor by TLC) add_alkyl_halide->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Isolated N-alkyl-5-phenyl-1H-indole purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Alternative Protocols and Considerations

While the sodium hydride method is robust, other conditions can be employed, sometimes offering milder reaction conditions or different selectivities, especially with complex substrates.

  • Phase-Transfer Catalysis (PTC): This method avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indolide anion from the aqueous phase (containing a base like NaOH) to the organic phase where the alkylating agent resides.[3] Common conditions involve using 50% aqueous NaOH, an organic solvent like benzene or toluene, and a catalyst like tetrabutylammonium hydrogen sulfate.[3]

  • Potassium Hydroxide in DMSO: A combination of powdered potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is another effective system for the N-alkylation of indoles. This system is often potent enough to deprotonate the indole N-H at room temperature.

  • Transition Metal Catalysis: For more specialized applications, various transition metal-catalyzed N-alkylation methods have been developed. These can offer high selectivity and functional group tolerance.[4][5][6] For instance, copper-catalyzed and iron-catalyzed N-alkylation of indoles with alcohols have been reported.[5][7]

Data Presentation

The following table summarizes representative conditions and yields for the N-alkylation of various indole derivatives, which can serve as a starting point for the optimization of the N-alkylation of this compound.

Indole DerivativeAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
IndoleAlkyl sulfates, iodides, or bromides50% aq. NaOHBenzeneBu₄N⁺HSO₄⁻RT-78-98[3]
3-PhenylindoleAllylic alcoholsInorganic Base(CH₂Cl)₂Pd-basedRT-Moderate to Good[8]
IndolineAlcohols-TFEIron complex--31-99 (indoline)[5]
Indoline (one-pot to indole)AlcoholsFeBr₃/TEMPOTFEIron complexRT-31-90 (indole)[5]
5-Bromo-4-fluoro-2-methyl-1H-indoleAlkyl halideNaHDMF/THF-0 to RT2-24-[1]
2-bromo-1H-indole-3-acetonitrileAlkyl halideNaHDMF-0 to RT2-24-[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Troubleshooting and Safety

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride and the indolide anion. Increasing the reaction temperature or time may also improve the yield, but this could lead to side reactions.

  • Side Reactions: The C3 position of the indole ring is also nucleophilic and can compete with the N-alkylation, although N-alkylation is generally favored under these conditions. If C3-alkylation is observed, using a less polar solvent or a bulkier base might improve N-selectivity.

  • Safety: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides are often toxic and volatile, and should also be handled in a fume hood.

References

Functionalization of the 5-Phenyl-1H-Indole Core: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its unique combination of a planar indole ring system and a phenyl substituent provides a framework for developing compounds with a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, aimed at facilitating the synthesis of diverse compound libraries for drug discovery programs.

Application Notes

The strategic modification of the this compound core at various positions—including the indole nitrogen (N1), the pyrrole ring (C2, C3), and the benzene ring (C4, C5, C6, C7)—allows for the fine-tuning of physicochemical properties and biological activity. Key functionalization strategies include C-H activation, cross-coupling reactions, and alkylation/arylation of the indole nitrogen.

  • C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying the indole core without the need for pre-functionalized starting materials.[1] This approach is particularly valuable for late-stage diversification of lead compounds. Palladium-catalyzed C2-arylation and directing group-assisted C4-arylation are notable examples.[2][3]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are robust methods for introducing aryl, heteroaryl, and alkynyl groups. These reactions typically require a halogenated indole precursor (e.g., bromo- or iodo-substituted) and a suitable coupling partner, such as a boronic acid or a terminal alkyne.

  • N-Functionalization: Alkylation or arylation of the indole nitrogen is a common strategy to modulate the compound's properties. This can be achieved by deprotonation of the N-H bond with a base, followed by reaction with an appropriate electrophile.[4]

  • C3-Alkylation: The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution. Friedel-Crafts-type alkylations with activated alkenes, such as maleimides, provide a straightforward route to C3-functionalized derivatives.[5]

The resulting functionalized this compound derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization and protein kinase inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of functionalized indole derivatives.

Table 1: Synthesis of Functionalized Indole Derivatives

EntryReaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
1C3-Alkylation5-Bromo-1H-indole, N-phenylmaleimideBF3-OEt2, CH2Cl2, rt, 2h3-(5-Bromo-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione84[5]
2C3-Alkylation5-Nitro-1H-indole, N-phenylmaleimideBF3-OEt2, CH2Cl2, rt, 6h3-(5-Nitro-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione58[5]
3C4-Arylation3-Pivaloyl-1H-indole, 4-iodotoluenePd(OAc)2, P(o-tolyl)3, Cs2CO3, DMA, 130 °C4-(p-Tolyl)-3-pivaloyl-1H-indole75[6]
4C2-ArylationN-Boc-tryptophan methyl ester, [PhN2]BF4Pd(OAc)2, EtOAc, rt, 16hN-Boc-2-phenyl-tryptophan methyl ester93[1]
5N-Alkylation5-Bromo-4-fluoro-2-methyl-1H-indole, Benzyl bromideNaH, DMF, 0 °C to rt1-Benzyl-5-bromo-4-fluoro-2-methyl-1H-indoleVaries[4]
6C6-ArylationIndole-6-boronic acid, IodobenzenePd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, 80 °C6-Phenyl-1H-indoleNot specified[7]

Table 2: Anticancer Activity of Functionalized Indole Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Target/MechanismReference
3g 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94Tubulin Polymerization Inhibitor[7]
3g 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indoleA549 (Lung)6.30Tubulin Polymerization Inhibitor[7]
3g 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indoleA375 (Melanoma)0.57Tubulin Polymerization Inhibitor[7]
PZ-11 Thiazolidinedione-indole conjugateMCF-7 (Breast)17.35Apoptosis induction[8]
Indole-based complex 3 Ruthenium-indole complexA2780 (Ovarian)~5-7x higher than cisplatinNot specified[9]
Indole-based complex 4 Osmium-indole complexA2780cisR (Cisplatin-resistant Ovarian)~20Not specified[9]

Experimental Protocols

Protocol 1: C3-Alkylation of 5-Substituted Indoles with N-Phenylmaleimide

This protocol describes the BF3-OEt2 catalyzed Friedel-Crafts alkylation of the C3 position of the indole core.

Materials:

  • 5-Substituted-1H-indole (e.g., 5-bromo-1H-indole, 5-nitro-1H-indole) (1.0 mmol)

  • N-Phenylmaleimide (1.2 mmol)

  • Boron trifluoride diethyl etherate (BF3-OEt2) (1.0 mmol)

  • Dichloromethane (CH2Cl2), anhydrous (5 mL)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a stirred solution of the 5-substituted-1H-indole (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous CH2Cl2 (5 mL) at room temperature, add BF3-OEt2 (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-indolylsuccinimide derivative.[5]

Protocol 2: Directed C4-Arylation of 3-Pivaloyl-1H-indole

This protocol details the palladium-catalyzed C-H arylation at the C4 position of an indole, using a removable pivaloyl directing group at the C3 position.[6]

Materials:

  • 3-Pivaloyl-1H-indole (0.2 mmol)

  • Aryl iodide (e.g., 4-iodotoluene) (0.4 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Tris(o-tolyl)phosphine (P(o-tolyl)3) (10 mol%)

  • Cesium carbonate (Cs2CO3) (0.4 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous (1 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 3-pivaloyl-1H-indole (0.2 mmol), the aryl iodide (0.4 mmol), Pd(OAc)2 (5 mol%), P(o-tolyl)3 (10 mol%), and Cs2CO3 (0.4 mmol).

  • Add anhydrous DMA (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 130 °C for the required time, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C4-arylated product.

Protocol 3: N-Alkylation of 5-Substituted Indoles

This protocol provides a general method for the alkylation of the indole nitrogen.[4]

Materials:

  • 5-Substituted-1H-indole (e.g., 5-bromo-4-fluoro-2-methyl-1H-indole) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1-1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the 5-substituted-1H-indole to a dry round-bottom flask.

  • Dissolve the indole in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add NaH portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Experimental Workflow for C3-Alkylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_indole This compound reaction Dissolve in CH2Cl2 Add BF3-OEt2 Stir at RT start_indole->reaction start_maleimide N-Substituted Maleimide start_maleimide->reaction quench Quench with NaHCO3 reaction->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end_product 3-(5-Phenyl-1H-indol-3-yl)-1-substituted-pyrrolidine-2,5-dione chromatography->end_product

Caption: Workflow for C3-Alkylation of this compound.

G Signaling Pathway Inhibition by a this compound Kinase Inhibitor GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) GrowthFactor->RTK Binds ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates IndoleInhibitor This compound Kinase Inhibitor IndoleInhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Mechanism of Kinase Inhibition by this compound Derivatives.

G Logical Relationships in Directed C-H Arylation IndoleCore This compound Core DirectingGroup Directing Group (DG) (e.g., Pivaloyl at C3) IndoleCore->DirectingGroup Attach CH_Activation C-H Bond Activation (at C4 or C5) DirectingGroup->CH_Activation Directs Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->CH_Activation Catalyzes ArylSource Aryl Source (e.g., Aryl Iodide) CC_Formation C-C Bond Formation ArylSource->CC_Formation Provides Aryl Group CH_Activation->CC_Formation Product C4/C5-Arylated This compound CC_Formation->Product RemoveDG Removal of Directing Group Product->RemoveDG FinalProduct Final Functionalized Indole RemoveDG->FinalProduct

References

Application Notes and Protocols for Biological Screening of 5-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the biological screening of 5-phenyl-1H-indole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the methodologies for key in vitro assays to evaluate the biological activity of these compounds, present data in a structured format, and provide visual representations of experimental workflows and relevant signaling pathways.

Anticancer Activity Screening

This compound derivatives have shown promise as anticancer agents by targeting various cellular processes, including cell viability, kinase signaling, and microtubule dynamics.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the potential of a compound to kill or inhibit the proliferation of cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][4]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Indole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrazole-Indole HybridsHepG26.1 ± 1.9[4]
Pyrazole-Indole HybridsHCT-11617.4 ± 3.2 - 38.9 ± 4.1[4]
Indole Mannich BaseHepG20.9[5]
Indole Mannich BaseMCF-70.55[5]
Indole Mannich BaseHeLa0.50[5]
Heteroannulated Indole DerivativesHeLa13.41[6][7]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix to each well.[1]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[1]

  • Stop Reaction: Add 50 µL of stop solution to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Visualization: Cytotoxicity Assays Workflow

G Workflow for Cytotoxicity Screening cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plates B 2. Prepare Serial Dilutions of this compound Derivatives A->B C 3. Treat Cells with Compounds B->C D 4. Incubate for 24-72 hours C->D E 5a. Add MTT Reagent D->E I 5b. Collect Supernatant D->I F 6a. Incubate for 3-4 hours E->F G 7a. Add Solubilization Solution F->G H 8a. Measure Absorbance at 570 nm G->H M Calculate % Cell Viability H->M J 6b. Add LDH Reaction Mix I->J K 7b. Incubate for 30 mins J->K L 8b. Measure Absorbance at 490 nm K->L O Calculate % Cytotoxicity L->O N Determine IC50 Values M->N

Caption: Workflow for cytotoxicity screening of this compound derivatives.

Kinase Inhibition Assays

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Indole derivatives are known to be potent kinase inhibitors.[8][9]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

  • Reagent Preparation:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the this compound derivatives.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.[8]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[8]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Activity of Indole Derivatives

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Indolyl 1,2,4-triazole derivativesCDK40.049 - 3.031[10]
Oxindole-indole conjugatesCDK41.26 - 1.82[10]
9H-pyrimido[4,5-b]indole derivativesRET0.27 - 0.37[10]
Pyrazolo[3,4-b]pyridine derivativesTrkA0.293[10]

Visualization: Kinase Inhibition Assay Workflow

G Workflow for Kinase Inhibition Assay (ADP-Glo) A 1. Prepare Reagents: - 2X Kinase Solution - 2X Substrate/ATP Solution - Serial Dilutions of Compounds B 2. Add Compound/Vehicle to Plate A->B C 3. Add Kinase Solution and Pre-incubate B->C D 4. Initiate Reaction with Substrate/ATP Solution C->D E 5. Incubate for 1 hour D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction) E->F G 7. Incubate for 40 mins F->G H 8. Add Kinase Detection Reagent G->H I 9. Incubate for 30-60 mins H->I J 10. Measure Luminescence I->J K 11. Calculate % Inhibition and IC50 J->K

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.

Visualization: JAK-STAT Signaling Pathway Inhibition

G Inhibition of JAK-STAT Signaling by a this compound Derivative cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression inhibitor This compound Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical this compound derivative.

Tubulin Polymerization Assay

Microtubules are essential for cell division, and their disruption is a validated cancer therapy strategy.[11] Indole derivatives can act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[12]

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[13]

  • Reagent Preparation:

    • Prepare a solution of purified tubulin (e.g., 2 mg/mL) in assay buffer.

    • Prepare solutions of GTP and the fluorescent reporter dye (e.g., DAPI).

    • Prepare serial dilutions of the this compound derivatives.

  • Polymerization Reaction:

    • In a 96-well plate, combine the tubulin solution, GTP, and fluorescent dye.

    • Add the test compounds or controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate IC₅₀ values for polymerization inhibitors.

Data Presentation: Tubulin Polymerization Inhibition

Compound ClassActivityIC₅₀ (µM)Reference
trans-indole-3-acrylamide derivativesTubulin Polymerization Inhibition17[14]

Antimicrobial Activity Screening

Indole derivatives have also demonstrated significant antimicrobial and antibiofilm activities.[15][16]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) of the test organism (e.g., E. coli, S. aureus).

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
OligoindolesS. aureus CCARM309025[17]
OligoindolesE. faecium CCARM 520325[17]

Visualization: Antimicrobial Screening Workflow

G Workflow for Antimicrobial Susceptibility Testing A 1. Prepare Standardized Bacterial Inoculum C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Compounds in Broth B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti-inflammatory Activity Screening

Indole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[18]

Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the this compound derivatives.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin produced using a suitable method, such as an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation: Anti-inflammatory Activity

CompoundActivity% InhibitionReference
Indole Schiff Base DerivativesCarrageenan-induced paw edema (in vivo)62.69 - 63.69[18]
Ursolic acid-indole derivative (UA-1)NO inhibition in RAW 264.7 cellsIC₅₀ = 2.2 ± 0.4 µM[19]

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel heterocyclic compounds utilizing 5-phenyl-1H-indole as a key building block. The protocols outlined herein describe the preparation of key intermediates and their subsequent transformation into diverse heterocyclic systems with potential applications in medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 5-position of the indole ring creates this compound, a versatile starting material that allows for the exploration of novel chemical space. This document details the synthesis of key intermediates such as this compound-2,3-dione (5-phenylisatin) and this compound-3-carbaldehyde, and their subsequent use in the construction of quinoxalines and spiro-oxindoles, which are known to exhibit a range of pharmacological activities, including anticancer properties.

Synthesis of Key Intermediates

The successful synthesis of novel heterocycles from this compound often requires initial functionalization to introduce reactive handles. Two key intermediates are this compound itself and its oxidized form, 5-phenylisatin.

Application Note 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. This protocol describes the synthesis of this compound from 5-bromo-1H-indole and phenylboronic acid. To prevent side reactions such as debromination, the indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

Step 1: N-Boc Protection of 5-bromo-1H-indole

  • To a solution of 5-bromo-1H-indole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-5-bromo-1H-indole, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine N-Boc-5-bromo-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield N-Boc-5-phenyl-1H-indole.

Step 3: Deprotection of N-Boc-5-phenyl-1H-indole

  • Dissolve the N-Boc-5-phenyl-1H-indole in a suitable solvent such as DCM or methanol.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography if necessary to obtain this compound.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNote
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can influence yield and reaction time.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Base strength can affect the reaction outcome.
Solvent 1,4-Dioxane/H₂O, THF/H₂OA mixture of organic solvent and water is typically used.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Yield 70-95%Yields are dependent on specific substrates and conditions.[2]

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G prep Preparation - Oven-dry glassware - Weigh reagents setup Reaction Setup - Add solids to flask - Evacuate & backfill with N₂/Ar - Add degassed solvent prep->setup Inert atmosphere reaction Reaction - Heat to target temperature - Stir vigorously - Monitor by TLC/LC-MS setup->reaction Heating workup Workup & Purification - Cool and dilute - Wash with H₂O & brine - Dry and concentrate - Purify by chromatography reaction->workup Completion

General experimental workflow for Suzuki-Miyaura coupling.

Synthesis of Novel Heterocycles from 5-phenylisatin

5-Phenylisatin is a versatile intermediate that can be readily prepared from this compound by oxidation or from 5-bromoisatin via Suzuki coupling. Its reactive carbonyl groups at the C2 and C3 positions make it an excellent precursor for the synthesis of various fused and spiro-heterocycles.

Application Note 2: Synthesis of Quinoxalines from 5-phenylisatin

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] They can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as 5-phenylisatin.

Experimental Protocol:

  • To a solution of 5-phenylisatin (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a substituted o-phenylenediamine (1.0 eq).

  • Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Filter the solid product and wash with a cold solvent (e.g., ethanol) to obtain the crude quinoxaline derivative.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure quinoxaline.

Diagram 2: Synthesis of Quinoxalines from 5-phenylisatin

G start 5-Phenylisatin product Quinoxaline Derivative start->product Condensation (Reflux in EtOH or AcOH) reagent o-Phenylenediamine (Substituted) reagent->product

Condensation reaction for quinoxaline synthesis.
Application Note 3: Synthesis of Spiro-oxindoles from 5-phenylisatin

Spiro-oxindoles are a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. They are found in many natural products and exhibit a broad range of biological activities.[5][6] One common method for their synthesis is a three-component reaction involving an isatin, an activated methylene compound, and another component that participates in a cyclization reaction.

Experimental Protocol (General for Pyrano-spirooxindoles):

  • To a mixture of 5-phenylisatin (1.0 eq) and an activated methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) in a solvent like ethanol, add a catalytic amount of a base such as piperidine.

  • Stir the mixture at room temperature for 10-15 minutes to form the Knoevenagel condensation product.

  • Add a 1,3-dicarbonyl compound (e.g., dimedone or acetylacetone) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature or heat to reflux, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and recrystallize to obtain the pure spiro-oxindole derivative.[5]

Table 2: Examples of Spiro-oxindoles Synthesized from Isatins

Isatin DerivativeReagentsProduct ClassReported Biological Activity
5-SulfonylisatinsMalononitrile, β-ketoesterSpiro[indoline-3,4'-pyrans]Not specified[5]
Substituted IsatinsAminotriazoles, Meldrum's acidSpiro[[1][2][5]triazolo[4,5-b]pyridine-7,3'-indolines]Antiviral (Dengue virus)[5]
Isatins2-AminobenzamideSpiroquinazolinonesAnticancer[7]

G isatin 5-Phenylisatin intermediate Knoevenagel Adduct isatin->intermediate activated_methylene Activated Methylene (e.g., Malononitrile) activated_methylene->intermediate dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) spiro Spiro-oxindole dicarbonyl->spiro base Base Catalyst (e.g., Piperidine) base->intermediate intermediate->spiro

Inhibition of MDM2 by spiro-oxindoles can activate p53-mediated apoptosis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols provided in this document for the preparation of key intermediates and their subsequent conversion to quinoxalines and spiro-oxindoles offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery. The potential for these novel heterocycles to exhibit significant biological activities warrants further investigation and development.

References

Application Notes and Protocols for 5-Phenyl-1H-Indole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-phenyl-1H-indole as a versatile scaffold for the development of fluorescent probes. The unique photophysical properties of this heterocyclic system, characterized by a donor-π-acceptor (D-π-A) architecture, make it an excellent candidate for creating sensors for various biological analytes and microenvironmental parameters.[1][2] This document details the synthesis, photophysical properties, and application protocols for this compound-based probes designed for sensing pH, metal ions, and viscosity.

Overview of this compound as a Fluorophore

The this compound core serves as a robust fluorophore with tunable emission properties. The indole nitrogen can act as an electron donor, while the phenyl substituent and other modifications to the indole ring can be tailored to modulate the electronic properties and introduce specific recognition moieties. This D-π-A design often leads to probes that exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to the local environment.[1][2] The sensing mechanisms of these probes are typically based on processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and aggregation-induced emission (AIE).[1][3]

Quantitative Data of this compound-Based Fluorescent Probes

The following tables summarize the key photophysical and sensing properties of representative fluorescent probes based on the this compound scaffold.

Table 1: Photophysical Properties of this compound Derivatives

Probe DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Phenyl-Indole (PI)365450-550 (solvent dependent)85-185Not Reported[1][2]
Amino-Phenyl-Indole3705201500.35Fictional Example
Nitro-Phenyl-Indole4205801600.15Fictional Example

Table 2: Sensing Performance of this compound-Based Probes

Probe ApplicationAnalyteLinear RangeDetection LimitFluorescence ChangeReference
pH SensingH⁺pH 3.0 - 5.0pKa = 4.1Ratiometric (I530/I450)Fictional Example
Metal Ion SensingZn²⁺0 - 50 µM0.5 µMTurn-on[4]
Viscosity Sensing-1 - 1000 cP->10-fold increaseFictional Example

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound-based fluorescent probes.

Synthesis of a Generic this compound Fluorescent Probe

This protocol describes a general and adaptable Suzuki coupling reaction for the synthesis of this compound derivatives.

Materials:

  • 5-Bromo-1H-indole

  • Phenylboronic acid derivative (with desired functional groups)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water (de-gassed)

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • In a flame-dried round-bottom flask, dissolve 5-bromo-1H-indole (1.0 eq) and the desired phenylboronic acid derivative (1.2 eq) in a 2:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final this compound probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 5-Bromo-1H-indole 5-Bromo-1H-indole Suzuki Coupling Suzuki Coupling 5-Bromo-1H-indole->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling Na2CO3 Na2CO3 Na2CO3->Suzuki Coupling Toluene/EtOH/H2O Toluene/EtOH/H2O Toluene/EtOH/H2O->Suzuki Coupling Heat (80-90°C) Heat (80-90°C) Heat (80-90°C)->Suzuki Coupling Purification Purification Suzuki Coupling->Purification Final Product This compound Probe Purification->Final Product G Start Start Cell Culture Seed Cells on Glass-Bottom Dish Start->Cell Culture Probe Loading Incubate with Probe (5-10 µM) Cell Culture->Probe Loading Washing Wash 3x with PBS Probe Loading->Washing Imaging Confocal Microscopy Washing->Imaging Data Analysis Analyze Ratiometric Fluorescence Imaging->Data Analysis End End Data Analysis->End G cluster_ground Ground State cluster_excited Excited State Fluorophore Fluorophore Excited Fluorophore Excited Fluorophore Fluorophore->Excited Fluorophore Excitation ICT State ICT State Excited Fluorophore->ICT State ICT Fluorescence Change Fluorescence Change ICT State->Fluorescence Change Emission Analyte Analyte Analyte->ICT State Modulates ICT G cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Free Rotation Free Rotation Non-radiative Decay Non-radiative Decay Free Rotation->Non-radiative Decay Restricted Rotation Restricted Rotation Fluorescence Fluorescence Restricted Rotation->Fluorescence Probe Probe Probe->Free Rotation Excitation Probe->Restricted Rotation Excitation

References

Troubleshooting & Optimization

troubleshooting low yield in Fischer indole synthesis of 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding low yields in the Fischer indole synthesis of 5-phenyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Fischer indole synthesis?

Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors.[1] The reaction is highly sensitive to experimental parameters. Key areas to investigate include the purity of starting materials, choice and concentration of the acid catalyst, reaction temperature and duration, and the solvent used.[1] For sensitive substrates, performing the reaction under an inert atmosphere can also prevent oxidative side reactions.[1]

Q2: My reaction mixture is turning black and forming significant amounts of tar. What does this indicate?

Tar formation is a common sign of product or starting material decomposition. This is often caused by excessively high reaction temperatures, prolonged reaction times, or an overly strong or concentrated acid catalyst.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent overheating.[1]

Q3: I am observing incomplete conversion of my starting materials. What are the likely issues?

Incomplete conversion can stem from several problems. The acid catalyst may be insufficient in either quantity or strength for the specific substrates.[1] Additionally, the reaction temperature might be too low, as the key[2][2]-sigmatropic rearrangement step often has a high activation energy and requires significant heat.[1] Cautiously increasing the temperature while monitoring for decomposition can improve conversion.[1]

Q4: How critical is the choice of acid catalyst for the synthesis of this compound?

The choice of acid catalyst is crucial.[1][3] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[2][3][4][5] The optimal catalyst often depends on the specific substrates.[1] Polyphosphoric acid (PPA) is frequently an effective catalyst and solvent for this cyclization.[1][6] It is often beneficial to screen several different acids to find the best conditions for your specific synthesis.[1]

Q5: What are common side reactions, and how can they be minimized?

Besides decomposition, side reactions such as aldol condensations or Friedel-Crafts type reactions can occur, reducing the yield of the desired indole.[1][2] Careful control over reaction parameters like temperature, time, and acid concentration is the primary strategy to minimize the formation of these byproducts.[1]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through the troubleshooting process.

Issue 1: Low or No Formation of the Phenylhydrazone Intermediate
  • Question: My TLC analysis shows only starting materials (phenylhydrazine and ketone). Why isn't the hydrazone forming?

  • Answer:

    • Purity of Reactants: Ensure your (4-phenyl)phenylhydrazine and the ketone are pure. Impurities can inhibit the reaction.[1] Using freshly purified starting materials is recommended.

    • Catalyst: While hydrazone formation can occur without a catalyst, a few drops of a weak acid like glacial acetic acid can significantly accelerate the reaction.

    • Reaction Conditions: The condensation is typically performed in a protic solvent like ethanol at reflux. Ensure you are allowing sufficient reaction time (often 30-60 minutes).

Issue 2: The Cyclization Step is Failing or Giving Low Yield
  • Question: I've successfully formed the hydrazone, but the final indolization step is inefficient. What should I try?

  • Answer: This is the most critical and often problematic step of the synthesis.

    • Optimize the Acid Catalyst: If a standard acid like H₂SO₄ or HCl is failing, consider alternatives. Polyphosphoric acid (PPA) is a very effective dehydrating agent and catalyst for this step.[1][6] Lewis acids like zinc chloride (ZnCl₂) are also a common and effective choice.[4][5][6]

    • Adjust the Temperature: The cyclization requires high temperatures, often in the range of 150-200°C, especially when using PPA.[1] If you suspect decomposition, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a controlled increase in temperature may be necessary.[1]

    • Consider a One-Pot Procedure: To minimize handling losses and potential degradation of the hydrazone intermediate, consider a one-pot synthesis where the hydrazone is formed and then cyclized in the same vessel without isolation.[1]

Issue 3: Purification Challenges and Apparent Low Yield
  • Question: My crude reaction mixture shows the product on TLC, but I'm losing most of it during purification. What are the best purification strategies?

  • Answer:

    • Work-up Procedure: After cyclization, especially with PPA, the reaction mixture is typically quenched by pouring it onto crushed ice.[1] This precipitates the crude product. Ensure thorough washing of the precipitate with water to remove residual acid, followed by a wash with a cold, non-polar solvent to remove less polar impurities.

    • Chromatography: Column chromatography on silica gel is a common purification method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be an effective final purification step.[7]

Data and Conditions Summary

The following table summarizes various catalysts and solvents that can be employed in the Fischer indole synthesis. Note that optimal conditions are substrate-dependent and require empirical determination.

Catalyst TypeExamplesTypical SolventsKey Considerations
Brønsted Acids H₂SO₄, HCl, p-TsOH, PPAAcetic Acid, Ethanol, Toluene, DioxaneCan be harsh; may cause decomposition at high temperatures. PPA often serves as both catalyst and solvent.[1][2][4]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Dichloromethane, Toluene, Neat (no solvent)Can be milder than Brønsted acids.[1][2][3] Requires anhydrous conditions. ZnCl₂ is a very common and effective choice.[6]
Solvent as Catalyst Glacial Acetic AcidAcetic AcidServes as both solvent and a moderately strong acid catalyst, which can prevent some side reactions.[3][8]

Visual Troubleshooting and Process Guides

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting low-yield issues.

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism Start Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (+ H⁺, - H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Problem1 Incomplete Reaction Hydrazone->Problem1 Check Purity, Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Aminal Cyclic Aminal Rearrangement->Aminal Aromatization Problem3 Rearrangement Failure Rearrangement->Problem3 Increase Temp, Stronger Acid Product Indole Product Aminal->Product Cyclization & Elimination of NH₃ Problem2 Decomposition/ Side Reactions Aminal->Problem2 Lower Temp, Shorter Time

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check1 Analyze Crude TLC: Product Formed? Start->Check1 Check2 Starting Material Consumed? Check1->Check2 No Action1 Review Purification: - Check column loading - Test recrystallization solvents - Ensure proper work-up Check1->Action1 Yes Check3 Significant Tar Formation? Check2->Check3 Yes Action3 Review Cyclization: - Increase temperature - Use stronger catalyst (PPA, ZnCl₂) - Increase reaction time Check2->Action3 No Action2 Review Hydrazone Formation: - Check reactant purity - Add catalytic acid (AcOH) Check3->Action2 No Action4 Optimize Conditions: - Lower temperature - Reduce reaction time - Use milder acid catalyst Check3->Action4 Yes End Yield Improved Action1->End Action2->End Action3->End Action4->End

Caption: A logical workflow for diagnosing low-yield problems.

Representative Experimental Protocol

Synthesis of this compound via Fischer Indole Synthesis

Disclaimer: This is a representative protocol and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask, dissolve 1.0 equivalent of the appropriate ketone (e.g., 1-(biphenyl-4-yl)ethan-1-one) in absolute ethanol.

  • Add 1.0 equivalent of phenylhydrazine dropwise with stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approx. 80°C) for 45-60 minutes.[1]

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • (Optional) The hydrazone can be isolated by cooling the reaction mixture in an ice bath to induce precipitation, followed by filtration and washing with cold ethanol.[1] For a one-pot procedure, proceed directly to the next step after removing the ethanol under reduced pressure.

Step 2: Indolization (Cyclization) using Polyphosphoric Acid (PPA)

  • In a separate, dry three-neck flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA) (approx. 10-15 times the mass of the hydrazone) to 100°C.

  • Carefully and portion-wise, add the crude phenylhydrazone from Step 1 to the hot, vigorously stirring PPA. An exothermic reaction may be observed.

  • Once the addition is complete, heat the dark mixture to 150-160°C for 15-30 minutes.[1] Monitor the reaction closely by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate for spotting).

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to below 100°C.

  • In a large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring.[1]

  • The crude this compound will precipitate as a solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of the PPA.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol or hexanes.

  • Dry the crude product under vacuum.

  • Further purify the product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[7]

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Phenyl-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyl-1H-indole via Suzuki-Miyaura coupling. The following information is designed to help you navigate common challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction of 5-bromo-1H-indole with phenylboronic acid is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of 5-bromo-1H-indole can stem from several sources. The most common culprits include:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.[1] If your palladium source is old or has been improperly handled, it may be inactive. Ensure you are using a fresh, high-quality catalyst.

  • Reagent Integrity: The stability of phenylboronic acid is critical. Over time, it can degrade through protodeboronation.[2] It is also important to use a dry, degassed solvent and an anhydrous base to prevent side reactions.[2]

  • Interference from the Indole N-H Proton: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[2] While many protocols for unprotected indoles exist, N-protection (e.g., with a Boc group) can often improve yields and consistency, though this adds extra steps to the synthesis.[2][3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may require optimization for this specific transformation.[2]

Q2: I am observing significant debromination of my 5-bromo-1H-indole starting material. What causes this and how can it be minimized?

A2: Reductive debromination is a common side reaction where the bromine atom is replaced by a hydrogen. Key causes and solutions include:

  • N-H Deprotonation: The deprotonation of the acidic indole N-H by the base increases the electron density on the indole ring, making the C-Br bond more susceptible to cleavage.[3] Protecting the nitrogen with groups like Boc or SEM can prevent this.[3]

  • Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources. Using high-purity, anhydrous solvents is crucial to avoid this.[3]

Q3: My reaction is producing a significant amount of biphenyl (homocoupling product). How can I prevent this?

A3: The formation of biphenyl results from the homocoupling of two phenylboronic acid molecules. This side reaction is often promoted by the presence of oxygen.[3] To minimize homocoupling, ensure your reaction flask, solvent, and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][3]

Q4: How do I select the optimal catalyst, base, and solvent for the coupling of 5-bromo-1H-indole?

A4: A systematic screening of reaction conditions is often the most effective approach.[3] Here are some general guidelines:

  • Catalyst: For heteroaryl couplings, Pd(dppf)Cl₂ is often a good starting point.[2][4] Other effective systems include Pd(PPh₃)₄ and combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2][3][5]

  • Base: Inorganic bases are commonly used. K₃PO₄ is often effective for heteroaryl couplings, and K₂CO₃ is another widely used option.[2][4] The base is typically used as an aqueous solution.

  • Solvent: A mixture of an organic solvent and water is generally used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, DME/water, or DMF/water.[5][6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of this compound, follow this systematic troubleshooting workflow.

Troubleshooting_Yield start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group to 5-bromo-1H-indole. reagent_check->nh_interference If reagents are fine catalyst_screen 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). nh_interference->catalyst_screen If yield is still low base_solvent_screen 4. Base & Solvent Optimization - Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). catalyst_screen->base_solvent_screen temp_time_screen 5. Temperature & Time Optimization - Incrementally increase temperature. - Extend reaction time and monitor by TLC/LC-MS. base_solvent_screen->temp_time_screen success Optimized Conditions Found temp_time_screen->success Troubleshooting_Side_Reactions start High Level of Side Products (Debromination, Homocoupling) dehalogenation Debromination Observed start->dehalogenation homocoupling Homocoupling Observed start->homocoupling protect_n Protect Indole N-H (e.g., Boc anhydride, DMAP) dehalogenation->protect_n check_solvents Use High-Purity, Anhydrous Solvents dehalogenation->check_solvents degas Thoroughly Degas Solvents and Reaction Mixture homocoupling->degas inert_atmosphere Maintain a Strict Inert Atmosphere (Ar/N₂) homocoupling->inert_atmosphere Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: - 5-bromo-1H-indole (1.0 equiv) - Phenylboronic acid (1.2-1.5 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv) flask_prep 2. Add solids to a flame-dried Schlenk flask. reagents->flask_prep degas_flask 3. Evacuate and backfill flask with inert gas (3x). flask_prep->degas_flask degas_solvent 4. Degas solvent (e.g., Dioxane/H₂O 4:1) by sparging with Ar/N₂ for 20-30 min. degas_flask->degas_solvent add_solvent 5. Add degassed solvent to the flask via syringe. degas_solvent->add_solvent heat 6. Heat the mixture to target temperature (e.g., 80-100 °C) with vigorous stirring. add_solvent->heat monitor 7. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 8. Cool to room temperature. Dilute with organic solvent (e.g., Ethyl Acetate). monitor->cool wash 9. Wash with H₂O and brine. Dry organic layer (e.g., Na₂SO₄). cool->wash concentrate 10. Filter and concentrate under reduced pressure. wash->concentrate purify 11. Purify by flash column chromatography. concentrate->purify

References

Technical Support Center: Synthesis of 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-phenyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. Which synthetic routes are most common?

A1: The most prevalent methods for synthesizing this compound and analogous structures are the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Larock indole synthesis. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Q2: What are the most common side products observed in the Suzuki-Miyaura coupling to produce this compound from 5-bromoindole?

A2: In the Suzuki-Miyaura coupling of 5-bromoindole with phenylboronic acid, several side products are commonly encountered. These include the debrominated product (indole), the homocoupling product of phenylboronic acid (biphenyl), and the product of protodeboronation (benzene).[1] The formation of these byproducts can be minimized by carefully controlling reaction conditions, such as ensuring an inert atmosphere and using anhydrous solvents.[1]

Q3: During a Fischer indole synthesis using 4-phenylphenylhydrazine, I am observing significant amounts of dark, insoluble material. What is likely causing this?

A3: The formation of dark, polymeric materials is a known issue in Fischer indole synthesis, especially when using strong acids or high temperatures.[2] This is often due to the instability of the indole product or intermediates under these conditions, leading to polymerization and decomposition. To mitigate this, it is advisable to use milder acid catalysts and carefully control the reaction temperature.

Q4: I am attempting a Larock indole synthesis with an unsymmetrical alkyne and am getting a mixture of regioisomers. How can I improve the selectivity?

A4: The Larock indole synthesis can indeed produce regioisomers when using unsymmetrical alkynes. The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents. Generally, the larger substituent tends to be directed to the 2-position of the indole ring.[3] To improve selectivity, you may need to screen different palladium catalysts and ligands, as well as adjust the reaction temperature and solvent.

Q5: My purified this compound is developing a pink or brownish color upon storage. What is causing this discoloration?

A5: Indoles, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. To ensure the long-term stability of your compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Troubleshooting Guides

Suzuki-Miyaura Coupling of 5-Bromoindole and Phenylboronic Acid
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of this compound Incomplete reaction; Catalyst deactivation; Side reactions dominating.- Reaction Monitoring: Track the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. - Catalyst Choice: Screen different palladium catalysts and ligands. For instance, Pd(dppf)Cl₂ is often effective for N-heterocyclic substrates.[1] - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Significant amount of indole byproduct Reductive debromination of 5-bromoindole.- N-Protection: Protect the indole nitrogen with a suitable group (e.g., Boc, SEM) to prevent deprotonation by the base, which can promote debromination.[1] - Solvent Purity: Use high-purity, anhydrous solvents to avoid potential hydride sources.[1]
Presence of biphenyl as a major impurity Homocoupling of phenylboronic acid.- Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which promotes homocoupling.[1] - Catalyst Loading: High catalyst loadings can sometimes favor homocoupling. Consider a slight reduction in the catalyst amount.[1]
Formation of benzene Protodeboronation of phenylboronic acid.- Reagent Quality: Use fresh, high-quality phenylboronic acid. - Anhydrous Conditions: Minimize water content in the reaction, as it can facilitate protodeboronation.[1] Using a boronic ester, such as a pinacol ester, can also suppress this side reaction.[1]
Fischer Indole Synthesis of this compound
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low to no product formation Incorrect acid catalyst; Insufficient temperature; Unstable hydrazone intermediate.- Catalyst Screening: Test various Brønsted or Lewis acids (e.g., polyphosphoric acid, ZnCl₂, acetic acid).[4][5] - Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition. - One-Pot Procedure: Form the hydrazone in situ and proceed directly with the cyclization without isolating the intermediate to minimize decomposition.[4]
Formation of dark, polymeric byproducts Product or intermediate decomposition under harsh acidic conditions or high temperatures.- Milder Conditions: Use a milder acid catalyst or a lower reaction temperature. - Reaction Time: Shorten the reaction time once the starting material is consumed (monitor by TLC).
Formation of isomeric indole products (if using an unsymmetrical ketone) Lack of regioselectivity in the cyclization step.- Starting Material Choice: For unambiguous synthesis of a 2,3-unsubstituted indole, acetaldehyde or a protected form is required. Note that acetaldehyde can be challenging to work with in this reaction.[4]

Experimental Protocols

Suzuki-Miyaura Coupling for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Bromo-1H-indole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Fischer Indole Synthesis for this compound

This protocol is a general guideline based on the synthesis of analogous structures and may require optimization.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride (or the free base)

  • Acetaldehyde dimethyl acetal (as an acetaldehyde precursor)

  • Acid catalyst (e.g., polyphosphoric acid (PPA) or glacial acetic acid)

Procedure:

  • Hydrazone Formation (can be done in situ): In a round-bottom flask, combine 4-phenylphenylhydrazine hydrochloride (1.0 equiv.) and acetaldehyde dimethyl acetal (1.1 equiv.) in a suitable solvent like ethanol or acetic acid.

  • Indolization: Add the acid catalyst. If using PPA, it can serve as both the solvent and catalyst. If using acetic acid, heat the mixture to reflux.

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Bromoindole (1.0 eq) - Phenylboronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (0.05 eq) add_solids Add solids to flask reagents->add_solids flask_prep Flame-dry flask, Evacuate & Backfill with Inert Gas (3x) flask_prep->add_solids solvent_prep Degas Solvent (e.g., sparge with Ar) add_solvent Add degassed solvent via syringe solvent_prep->add_solvent add_solids->add_solvent heat_stir Heat to target temperature with vigorous stirring add_solvent->heat_stir monitor Monitor reaction (TLC, LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with H₂O & brine, extract cool->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify final_product final_product purify->final_product This compound Side_Reaction_Pathways cluster_desired Desired Reaction cluster_side Common Side Reactions start Starting Materials (5-Bromoindole + Phenylboronic Acid) suzuki Suzuki Coupling start->suzuki Pd Catalyst, Base debromination Debromination start->debromination Hydride Source / Basic Conditions homocoupling Homocoupling start->homocoupling O₂, High Catalyst Loading protodeboronation Protodeboronation start->protodeboronation H₂O product This compound suzuki->product indole Indole debromination->indole biphenyl Biphenyl homocoupling->biphenyl benzene Benzene protodeboronation->benzene

References

Technical Support Center: Purification of 5-Phenyl-1H-Indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5-phenyl-1H-indole using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound is not moving from the origin (low Rf) on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?

A: This indicates that the eluent is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. You can try increasing the percentage of ethyl acetate in hexanes (e.g., 30%, 40%, or 50%). If the compound is still not moving, consider adding a small amount of a more polar solvent like methanol or dichloromethane to your eluent system.[1] For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane can be effective.[2]

Q2: The spots for my this compound are streaking or tailing on the TLC plate and the column. How can I resolve this?

A: Tailing is a common issue with indole derivatives due to the interaction of the basic nitrogen with the acidic silanol groups on the silica gel surface.[1]

  • Solutions:

    • Add a basic modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia into your eluent system. This will neutralize the acidic sites on the silica gel and minimize strong interactions.[1]

    • Use a different stationary phase: Consider using a less acidic stationary phase such as neutral alumina or deactivated silica gel.[1]

    • Check for overloading: Tailing can also be a result of applying too much sample to the TLC plate or column. Try loading a more dilute sample.

Q3: I am getting poor separation between my this compound and an impurity. What can I do to improve the resolution?

A: Poor separation can be addressed by optimizing the mobile phase or changing the stationary phase.

  • Solutions:

    • Solvent System Optimization: Test a variety of solvent systems with different polarities and selectivities. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or acetone/hexanes system can improve separation.[2] A good starting point for optimal separation is to find a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate.[1]

    • Use a longer column: A longer and narrower column can provide better separation.[1]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased during the chromatography can help to separate compounds with close Rf values.

Q4: My purified this compound appears to be degrading on the silica gel column, leading to low yield. How can I prevent this?

A: Indole compounds can be sensitive to the acidic nature of silica gel.[2]

  • Solutions:

    • Deactivate the silica gel: Before packing the column, you can treat the silica gel with a solution of triethylamine in your eluent to neutralize its acidity.[1]

    • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

    • Use an alternative stationary phase: If degradation is severe, switching to a more inert stationary phase like neutral alumina might be necessary.

    • 2D TLC Check: To confirm if your compound is degrading on silica, you can run a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates degradation.[2]

Q5: How can I visualize the colorless this compound on a TLC plate and in the collected fractions?

A: Since this compound is colorless, visualization techniques are necessary.

  • Methods:

    • UV Light: this compound is UV active due to its aromatic rings. It will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).

    • Staining:

      • p-Anisaldehyde Stain: A general stain that can be used to visualize many organic compounds.

      • Potassium Permanganate (KMnO4) Stain: A universal stain that reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.

      • Ehrlich's Reagent: This is a specific stain for indoles, which typically produces a blue or purple color.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for indole derivatives. Note that the optimal conditions for this compound may vary and should be determined empirically.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for many organic purifications.
Neutral AluminaA less acidic alternative to silica gel.[1]
Mobile Phase (Eluent) Ethyl Acetate/HexanesA common starting point, with ratios from 5:95 to 50:50.
Dichloromethane/HexanesAn alternative with different selectivity.[2]
Eluent + 0.1-1% TriethylamineTo reduce tailing of basic compounds.[1]
TLC Rf Values 0.2 - 0.4Ideal range for good separation on a column.[1]
Visualization UV light (254 nm)For UV-active compounds.
p-Anisaldehyde, KMnO4, or Ehrlich's stainFor chemical visualization.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in your crude sample.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry. The consistency should be pourable but not too dilute.

2. Packing the Column:

  • Secure a glass chromatography column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[3]

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed from being disturbed.[3]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).[4] Carefully add the solution to the top of the column using a pipette.[4]

  • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the column.[5]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (flash chromatography) to the top of the column to start the elution.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for troubleshooting the purification of this compound by column chromatography.

G start Start: Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation? (Rf ~ 0.2-0.4, no streaking) tlc_analysis->good_separation run_column Run Column Chromatography good_separation->run_column Yes troubleshoot Troubleshoot good_separation->troubleshoot No pure_product Pure this compound run_column->pure_product low_rf Low Rf (streaking at origin) troubleshoot->low_rf poor_resolution Poor Resolution troubleshoot->poor_resolution streaking Streaking/Tailing troubleshoot->streaking increase_polarity Increase Eluent Polarity low_rf->increase_polarity change_solvent Change Solvent System poor_resolution->change_solvent add_base Add Basic Modifier (e.g., TEA) streaking->add_base increase_polarity->tlc_analysis change_solvent->tlc_analysis add_base->tlc_analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Managing Regioselectivity in the Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Fischer indole synthesis when using unsymmetrical ketones?

A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily governed by a combination of steric and electronic effects, as well as the nature of the acid catalyst used. The reaction proceeds through the formation of an enamine intermediate, and the direction of enamine formation dictates the final indole regioisomer. Steric hindrance can favor the formation of the less substituted enamine, while electronic effects of substituents on both the phenylhydrazine and the ketone play a crucial role in stabilizing the transition state of the key[1][1]-sigmatropic rearrangement.

Q2: How does the choice of acid catalyst influence the regiomeric outcome?

A2: The acid catalyst is a critical determinant of regioselectivity. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2] The acidity of the medium can significantly impact the product ratio. For instance, in some cases, stronger acids or higher concentrations of acid can favor the formation of one regioisomer over another. The choice between a Brønsted and a Lewis acid can also influence the reaction pathway and, consequently, the regioselectivity.

Q3: Can substituents on the phenylhydrazine ring direct the regioselectivity?

A3: Yes, substituents on the phenylhydrazine ring have a significant electronic influence on the regioselectivity. Electron-donating groups (EDGs) on the phenylhydrazine ring can accelerate the reaction, while electron-withdrawing groups (EWGs) can hinder it. The position of the substituent (ortho, meta, or para) determines which ortho-carbon of the phenylhydrazine participates in the C-C bond formation during the[1][1]-sigmatropic rearrangement, thereby directing the final position of the substituent on the indole ring.

Q4: What are some common challenges in purifying a mixture of indole regioisomers?

A4: Separating regioisomers of substituted indoles can be challenging due to their often similar polarities. Common issues include co-elution during column chromatography, leading to cross-contaminated fractions. The choice of eluent system is critical, and it may require extensive screening of different solvent mixtures with varying polarities. In some cases, derivatization of the indole nitrogen (e.g., with a Boc group) can alter the polarity of the isomers enough to facilitate separation, followed by a deprotection step.[3]

Q5: Are there any alternative methods to the classical Fischer indole synthesis that offer better regiocontrol?

A5: Yes, several modified Fischer indole synthesis protocols and other named reactions for indole synthesis have been developed to address the issue of regioselectivity. For example, the Buchwald-Hartwig amination can be used to prepare N-arylhydrazones, which can then be cyclized under milder conditions, sometimes offering improved regioselectivity. Other methods, such as the Larock, Bartoli, or Bischler-Möhlau indole syntheses, may provide better regiocontrol for specific substitution patterns.

Troubleshooting Guides

Issue 1: Poor or Undesired Regioselectivity

Symptoms:

  • Formation of a mixture of regioisomers with a low ratio of the desired product.

  • Inconsistent regiomeric ratios between batches.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Acid Catalyst The type and concentration of the acid catalyst are crucial. Experiment with a range of Brønsted acids (e.g., PPA, methanesulfonic acid, TFA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Vary the concentration of the chosen acid to find the optimal conditions for the desired regioisomer.
Suboptimal Reaction Temperature The reaction temperature can influence the kinetic vs. thermodynamic control of the enamine formation. Try running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature for the thermodynamically more stable product.
Steric Hindrance If the desired regioisomer is the less sterically hindered one, consider using a bulkier ketone or a phenylhydrazine with a bulky ortho-substituent to disfavor the formation of the more hindered enamine.
Electronic Effects The electronic nature of the substituents on both starting materials can be modified. If possible, introduce an electron-donating or withdrawing group at a specific position to favor the desired reaction pathway.
Issue 2: Low Yield of Indole Product(s)

Symptoms:

  • Low overall yield of the desired indole(s) even if the regioselectivity is acceptable.

  • Significant formation of byproducts or decomposition of starting materials.

Possible Causes and Solutions:

CauseSuggested Solution
Harsh Reaction Conditions High temperatures and strongly acidic conditions can lead to degradation of the starting materials or the indole product. Try using a milder acid catalyst or a lower reaction temperature. The use of a co-solvent can sometimes mitigate decomposition.
Incomplete Hydrazone Formation Ensure the initial condensation of the phenylhydrazine and the carbonyl compound goes to completion before proceeding with the cyclization step. This can often be monitored by TLC.
Atmosphere Control Some Fischer indole syntheses are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
Purity of Starting Materials Impurities in the phenylhydrazine or ketone can interfere with the reaction. Ensure that the starting materials are of high purity. Phenylhydrazines can degrade over time and may need to be purified before use.
Issue 3: Difficulty in Separating Regioisomers

Symptoms:

  • Co-elution of regioisomers during column chromatography.

  • Inability to obtain a pure sample of the desired isomer.

Possible Causes and Solutions:

CauseSuggested Solution
Similar Polarity of Isomers Optimize the column chromatography conditions. Screen a variety of eluent systems, including mixtures of hexanes, ethyl acetate, dichloromethane, and methanol. A shallow gradient elution can sometimes improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
Derivative Formation Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). The resulting derivatives may have significantly different polarities, allowing for easier separation. The protecting group can then be removed in a subsequent step.[3]
Crystallization If the product mixture is solid, fractional crystallization can be an effective method for separating regioisomers. Experiment with different solvents to find one in which one isomer is significantly less soluble than the other.
Preparative HPLC For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-resolution separation of isomers.

Data Presentation

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of 2- and 3-substituted Indoles from an Unsymmetrical Ketone.

EntryKetonePhenylhydrazineAcid CatalystSolventTemp (°C)Product Ratio (A:B)Total Yield (%)Reference
12-ButanonePhenylhydrazine85% H₃PO₄None1201:1.565F.G. Holliman et al. J. Chem. Soc. 1945, 37.
22-ButanonePhenylhydrazineZnCl₂None1702.3:170F.G. Holliman et al. J. Chem. Soc. 1945, 37.
3PhenylacetonePhenylhydrazinePPAToluene110>95:585B. Robinson, "The Fischer Indole Synthesis," Wiley, 1982.
4PhenylacetonePhenylhydrazineAcetic AcidAcetic Acid1001:160B. Robinson, "The Fischer Indole Synthesis," Wiley, 1982.

Note: Product A corresponds to cyclization at the less substituted α-carbon, and Product B corresponds to cyclization at the more substituted α-carbon.

Experimental Protocols

General Protocol for a Regioselective Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates. It is based on the principles outlined in various literature sources, including the three-component synthesis described by Simoneau and Ganem.[4]

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 equiv)

  • Unsymmetrical ketone (1.1 equiv)

  • Acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid, or ZnCl₂)

  • Anhydrous solvent (e.g., toluene, xylenes, or acetic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (In Situ):

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 equiv) and the unsymmetrical ketone (1.1 equiv).

    • Add the chosen anhydrous solvent (e.g., toluene, 5-10 mL per mmol of phenylhydrazine).

    • If using a hydrochloride salt, a base (e.g., sodium acetate) can be added to liberate the free hydrazine.

    • Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for 1-3 hours to form the hydrazone. Monitor the reaction by TLC until the starting materials are consumed.

  • Indolization:

    • Carefully add the acid catalyst to the reaction mixture. For polyphosphoric acid, it is often used as the solvent itself. For other acids, add them portion-wise or as a solution in the reaction solvent. The amount of acid can vary significantly, from catalytic amounts to several equivalents.

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 140 °C). The optimal temperature will depend on the substrates and the catalyst.

    • Monitor the progress of the reaction by TLC. The reaction time can range from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a strong acid like PPA, carefully quench the reaction by pouring it onto ice-water.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Determine the ratio of regioisomers in the crude product using ¹H NMR or GC-MS analysis.

    • Purify the crude product by column chromatography on silica gel.

    • Select an appropriate eluent system based on TLC analysis of the crude mixture. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

    • Collect fractions and analyze them by TLC to identify those containing the pure desired regioisomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

Mandatory Visualization

Fischer_Indole_Regioselectivity cluster_start Starting Materials cluster_factors Controlling Factors cluster_pathways Reaction Pathways cluster_products Products Phenylhydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Formation Phenylhydrazine->Hydrazone Ketone Unsymmetrical Ketone Ketone->Hydrazone Steric Steric Effects Enamine_A Less Substituted Enamine (Kinetic) Steric->Enamine_A Favors Electronic Electronic Effects Enamine_B More Substituted Enamine (Thermodynamic) Electronic->Enamine_B Can Favor Catalyst Acid Catalyst Catalyst->Hydrazone Influences Equilibrium Hydrazone->Enamine_A Hydrazone->Enamine_B Indole_A Regioisomer A Enamine_A->Indole_A [3,3]-Sigmatropic Rearrangement Indole_B Regioisomer B Enamine_B->Indole_B [3,3]-Sigmatropic Rearrangement

Caption: Factors influencing regioselectivity in the Fischer indole synthesis.

References

Technical Support Center: Troubleshooting Byproduct Formation in Suzuki Coupling of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromoindole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a significant amount of indole as a byproduct. What is causing this, and how can I prevent it?

A: The formation of indole is a result of a side reaction known as protodehalogenation or debromination.[1][2] This is a common issue with electron-rich N-heterocycles like indole. The primary cause is the deprotonation of the indole N-H by the base in the reaction mixture.[1] This increases the electron density of the indole ring, making the C-Br bond more susceptible to cleavage.[1]

Troubleshooting Strategies:

  • N-Protection: The most effective way to prevent debromination is to protect the indole nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).[1] This prevents deprotonation and leads to cleaner reactions with higher yields.[1][3]

  • Use High-Purity Reagents: Ensure that your solvents are anhydrous and of high purity, as impurities can sometimes act as hydride sources, leading to reductive debromination.[1][4]

  • Optimize Reaction Conditions: Carefully screen bases, as stronger bases can sometimes exacerbate this side reaction.[5][6]

Q2: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

A: The formation of a biaryl compound derived from the coupling of two boronic acid molecules is known as homocoupling.[1][7] This side reaction is often promoted by the presence of oxygen or high concentrations of Pd(II) species in the reaction mixture.[1][7][8]

Troubleshooting Strategies:

  • Thorough Degassing: Ensure that your reaction mixture and solvents are rigorously degassed to remove dissolved oxygen.[1][7] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Catalyst Loading: Consider slightly reducing the palladium catalyst loading, as high concentrations can sometimes favor homocoupling.[1]

  • Use of High-Quality Boronic Acids: Ensure the boronic acid is of high purity. Using more stable boronic esters, such as pinacol esters, can also help to suppress this side reaction.[1][9]

Q3: I am observing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. What can I do to prevent this?

A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1][10] This is a common degradation pathway for boronic acids, especially for certain heteroaromatic boronic acids.[10][11]

Troubleshooting Strategies:

  • Use High-Quality Boronic Acids: Start with fresh, high-purity boronic acid.[1]

  • Utilize Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[1][9]

  • Minimize Water Content: While Suzuki reactions often use aqueous bases, minimizing the amount of water or using anhydrous conditions with a suitable base can help suppress this side reaction.[12]

  • Slow-Release Strategy: Employing a "masking" reagent that protects the boronic acid and facilitates its slow release into the reaction can minimize its degradation.[13]

Optimizing Reaction Conditions

A systematic screening of reaction parameters is often necessary for a successful and clean Suzuki coupling of 5-bromoindole.[14][15]

Table 1: Typical Starting Points for Suzuki Coupling of 5-Bromoindole

ParameterRecommended Starting ConditionsKey Considerations
Catalyst Pd(dppf)Cl₂ (1-5 mol%)[16], Pd(OAc)₂/SPhos (1-5 mol%)[17]Pd(dppf)Cl₂ is often effective for N-heterocycles.[16] Buchwald-type ligands like SPhos or XPhos are excellent for challenging couplings.[1]
Base K₂CO₃ (2.0 equiv)[16][18], K₃PO₄ (2.0-3.0 equiv)[1], Cs₂CO₃ (2.0-3.0 equiv)[1]The choice of base is crucial for activating the boronic acid.[19][20] Stronger bases may be required for less reactive partners.[1]
Solvent 1,4-Dioxane/H₂O (4:1)[1], THF/H₂O[1], Acetonitrile/H₂O[1][21]A mixed aqueous system is typically used to dissolve both organic and inorganic reagents.[1][4]
Temperature 80-100 °C[22][23][24]Heating is often required, but excessively high temperatures can lead to catalyst decomposition.[23][25]

Experimental Protocols

General Protocol for Suzuki Coupling of N-Boc-5-bromoindole:

  • Reaction Setup: To a clean, dry reaction vessel, add N-Boc-5-bromoindole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[16][26]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) under the inert atmosphere.[1][16]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-90 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with standard aqueous workup and purification.

Visual Guides

Byproduct_Formation_Pathways cluster_main Suzuki Coupling of 5-Bromoindole cluster_byproducts Potential Byproducts 5-Bromoindole 5-Bromoindole Desired Product Desired Product 5-Bromoindole->Desired Product Suzuki Coupling Indole Indole 5-Bromoindole->Indole Protodehalogenation Boronic Acid Boronic Acid Boronic Acid->Desired Product Suzuki Coupling Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product Homocoupling Arene Arene Boronic Acid->Arene Protodeboronation

Caption: Major byproduct formation pathways in the Suzuki coupling of 5-bromoindole.

Troubleshooting_Workflow start Low Yield or Multiple Byproducts q1 Major Byproduct? start->q1 a1 Protect Indole N-H (e.g., Boc) Use high-purity solvents q1->a1 Indole (Debromination) a2 Thoroughly degas solvents Reduce catalyst loading q1->a2 Homocoupling a3 Use fresh boronic acid or ester Minimize water content q1->a3 Protodeboronation other Screen catalyst, base, and solvent Optimize temperature q1->other General Low Yield

Caption: A troubleshooting flowchart for addressing common issues.

References

Technical Support Center: Synthesis of 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-phenyl-1H-indole. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Each method offers distinct advantages and faces unique scale-up challenges.

Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this compound?

A2: Key scale-up challenges for the Fischer indole synthesis include managing the often exothermic nature of the reaction, ensuring efficient heat transfer and mixing in larger reactors to prevent side reactions and impurity formation.[1] The choice and concentration of the acid catalyst are also critical and may require optimization at a larger scale.[1]

Q3: Are there significant safety concerns associated with the large-scale synthesis of indoles?

A3: Yes, safety is a critical consideration. The Fischer indole synthesis can involve strong acids and elevated temperatures, posing risks of corrosion and runaway reactions.[2] The use of hazardous reagents like phenylhydrazine, which can be toxic, requires careful handling and containment procedures, especially at an industrial scale.

Q4: How does the Bischler-Möhlau synthesis compare to the Fischer synthesis for producing this compound at scale?

A4: The Bischler-Möhlau synthesis is a classical method that can produce 2-aryl-indoles. However, it often requires harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity, making it less favored for large-scale production compared to more modern and milder methods.[3][4][5]

Q5: What are the advantages of using a Suzuki coupling for the large-scale synthesis of this compound?

A5: The Suzuki coupling offers a versatile and often milder alternative for synthesizing this compound. It allows for the formation of the C-C bond between the indole core and the phenyl group with high efficiency and functional group tolerance.[6][7] However, challenges in scaling up this method include catalyst cost, catalyst removal from the final product, and the need for an inert atmosphere.[8]

Troubleshooting Guides

Fischer Indole Synthesis

Q: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Fischer indole synthesis are a frequent issue.[9] Here are the primary causes and troubleshooting steps:

  • Poor Quality of Starting Materials: Ensure the (4-biphenylyl)hydrazine and the ketone/aldehyde are of high purity. Impurities can lead to side reactions and inhibit the catalyst.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[10] The optimal catalyst often needs to be determined empirically for a specific substrate combination.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Formation of Isomeric Byproducts: With unsymmetrical ketones, two regioisomeric indoles can be formed. The selectivity can be influenced by the acidity of the medium and steric effects. Consider purification by column chromatography to isolate the desired isomer.

  • Inefficient Cyclization: The key[9][9]-sigmatropic rearrangement and subsequent cyclization can be inefficient. Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.

Q: I am observing multiple spots on my TLC, indicating the formation of byproducts. How can I minimize their formation?

A: The formation of byproducts is a common challenge. Here's how to address it:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

  • Purity of Starting Materials: Impurities can lead to a variety of side reactions. Ensure the purity of your starting materials.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Suzuki Coupling

Q: My Suzuki coupling reaction for this compound is not going to completion. What are the potential issues?

A: Incomplete conversion in a Suzuki coupling can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

  • Incorrect Base: The choice of base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base may need to be screened.

  • Ligand Selection: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction. The choice of ligand can significantly impact the reaction outcome.

  • Purity of Boronic Acid: Boronic acids can undergo degradation. Use high-purity boronic acid or consider using a boronate ester for improved stability.

Q: I am having difficulty removing the palladium catalyst from my final product. What are the recommended methods for purification?

A: Residual palladium is a common concern, especially in pharmaceutical applications. Here are some effective purification techniques:

  • Column Chromatography: This is a standard method for removing palladium residues.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.

  • Scavenging Resins: There are commercially available scavenging resins with functional groups that can selectively bind to and remove palladium from the reaction mixture.

  • Extraction: A thorough aqueous workup can help remove some of the palladium salts.

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of Substituted Indoles (Illustrative)

ParameterLab-Scale (1 mmol)Pilot-Scale (50 mmol)Key Considerations for Scale-Up
Reaction Time 2-4 hours6-8 hoursHeat transfer limitations in larger vessels can prolong reaction times.[2]
Yield 85%84%Yields can be maintained with proper process control, but losses during workup and purification may be higher at scale.[3]
Purity (crude) 90%85%Inefficient mixing and localized heating can lead to increased byproduct formation.
Catalyst Loading (Suzuki) 2 mol%1 mol%Catalyst efficiency may change with scale; optimization is necessary to reduce costs.
Solvent Volume 10 mL400 mLSolvent to reactant ratio may need adjustment to ensure efficient mixing and heat transfer.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (Lab-Scale)
  • Hydrazone Formation: In a round-bottom flask, dissolve 4-phenylphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add an appropriate ketone or aldehyde (e.g., pyruvic acid, 1 equivalent) to the solution. Add a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the phenylhydrazone by TLC.

  • Indolization (Cyclization): To the flask containing the phenylhydrazone, add a suitable acid catalyst such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water or ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11]

Protocol 2: Suzuki Coupling for the Synthesis of this compound (Lab-Scale)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indole (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Phenylhydrazine and Carbonyl Compound start->reagents hydrazone Hydrazone Formation (Acid Catalyst) reagents->hydrazone cyclization Indolization/Cyclization (Heat, Acid Catalyst) hydrazone->cyclization quench Quench Reaction (Water/Ice) cyclization->quench neutralize Neutralize quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Final Product purify->end

Caption: Experimental workflow for the Fischer indole synthesis.

Suzuki_Coupling_Troubleshooting cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions issue Low Yield in Suzuki Coupling cat_deactivated Deactivated Catalyst issue->cat_deactivated Check cat_loading Incorrect Loading issue->cat_loading Verify bad_base Wrong Base issue->bad_base Screen bad_boronic Degraded Boronic Acid issue->bad_boronic Check Purity no_inert No Inert Atmosphere issue->no_inert Ensure wrong_temp Incorrect Temperature issue->wrong_temp Optimize solution1 Use fresh catalyst, ensure inert conditions cat_deactivated->solution1 Solution solution2 Optimize catalyst loading cat_loading->solution2 Solution solution3 Screen different bases bad_base->solution3 Solution solution4 Use fresh, high-purity boronic acid or ester bad_boronic->solution4 Solution solution5 Degas solvents and use Ar or N2 no_inert->solution5 Solution solution6 Optimize reaction temperature wrong_temp->solution6 Solution

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 5-Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura cross-coupling of 5-haloindoles.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for 5-haloindoles in Suzuki coupling?

A1: The reactivity of the C-X bond in 5-haloindoles follows the general trend for aryl halides in Suzuki-Miyaura coupling: I > Br > Cl.[1] 5-Iodoindoles are the most reactive, often requiring milder conditions, while 5-chloroindoles are the least reactive and typically necessitate more active catalyst systems with bulky, electron-rich phosphine ligands.

Q2: Is it necessary to protect the indole N-H during the Suzuki coupling reaction?

A2: While not always mandatory, N-protection (e.g., with a Boc or Tosyl group) is highly recommended, especially for 5-bromo and 5-chloroindoles.[2] The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions such as debromination and lower yields. For unprotected indoles, careful optimization of the base and reaction conditions is crucial.

Q3: What are the most common side reactions in the Suzuki coupling of 5-haloindoles?

A3: The most common side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by aqueous basic conditions.[3][4][5]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct, often facilitated by the presence of oxygen.[6][7]

  • Dehalogenation: The replacement of the halogen on the indole ring with a hydrogen atom.

  • Catalyst Inhibition: The nitrogen atom of the indole can coordinate to the palladium center, potentially inhibiting catalytic activity.[6][8]

Q4: How can I minimize protodeboronation of my boronic acid?

A4: To minimize protodeboronation, you can:

  • Use more stable boronic esters, such as pinacol or MIDA esters.[3][5][6]

  • Employ a "slow-release" strategy using potassium organotrifluoroborates.[9]

  • Use milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5][6]

  • Run the reaction under anhydrous conditions where feasible.[6]

  • Use a highly active catalyst system to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[5]

Q5: What is the best way to prevent homocoupling of the boronic acid?

A5: Homocoupling can be suppressed by:

  • Rigorously degassing all solvents and the reaction mixture to remove dissolved oxygen.[6][10] This can be done by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Using a pre-catalyst that readily forms the active Pd(0) species.[6]

  • Adding a mild reducing agent to the reaction mixture.[7]

Catalyst and Condition Selection Guide

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of 5-haloindoles. The following tables provide a comparative summary of commonly used systems.

Table 1: Comparative Performance of Palladium Catalysts for 5-Bromoindoles
Catalyst / Ligand SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd(dppf)Cl₂K₂CO₃DME/H₂O802~90%[2][11]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10012-1870-85%[12]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001-4>90%[9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001-3>95%[12]

Yields are highly dependent on the specific boronic acid partner and substrate protection.

Table 2: Recommended Conditions for Different 5-Haloindoles
HaloindoleRecommended Catalyst SystemRecommended BaseKey Considerations
5-IodoindolePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Na₂CO₃Milder conditions are usually sufficient due to high reactivity.
5-BromoindolePd(dppf)Cl₂ or Pd₂(dba)₃/XPhosK₂CO₃ or K₃PO₄N-protection is strongly recommended to prevent side reactions.[2]
5-ChloroindoleXPhos Pd G2 or SPhos Pd G2K₃PO₄ or Cs₂CO₃Requires highly active catalysts with bulky, electron-rich ligands to facilitate oxidative addition.[9][12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution(s)
Inactive Catalyst System Switch to a more robust catalyst system. For chloroindoles, use Buchwald ligands like XPhos or SPhos.[9][12] Ensure the palladium precatalyst is properly activated to Pd(0); consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.
Catalyst Poisoning The indole nitrogen can coordinate to the palladium center. Use bulky, electron-rich ligands to shield the metal.[3] N-protection of the indole is also highly effective.[2]
Protodeboronation of Boronic Acid Use a more stable boronic ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt.[3][6] Screen different bases, starting with milder options like K₃PO₄.
Poor Solubility of Reagents Screen different solvent systems (e.g., Dioxane/H₂O, THF/H₂O, DMF). Ensure all components are fully dissolved at the reaction temperature.
Inappropriate Base The choice of base is critical. Screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can be substrate-dependent.[13]

Problem 2: Significant Formation of Homocoupling Byproduct

Possible CauseRecommended Solution(s)
Presence of Oxygen Thoroughly degas all solvents and the reaction vessel with an inert gas (Ar or N₂) before adding the catalyst.[6][7] Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Mediated Homocoupling Use a pre-catalyst that efficiently generates Pd(0). The addition of a mild reducing agent can sometimes help.[7]

Problem 3: Dehalogenation of the 5-Haloindole

Possible CauseRecommended Solution(s)
Side Reaction in the Catalytic Cycle N-protection of the indole can often suppress this side reaction.[2] Optimizing the base and solvent system may also be beneficial.

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid using Pd(dppf)Cl₂

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[2]

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the bromoindole.

  • Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-chloro-1H-indole with 4-methoxyphenylboronic acid using XPhos Pd G2

Materials:

  • 5-chloro-1H-indole (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv), finely powdered

  • XPhos Pd G2 (1-2 mol%)

  • 1,4-Dioxane and Water (10:1 ratio), degassed

Procedure:

  • In a reaction vial suitable for microwave synthesis or in a Schlenk flask, add 5-chloro-1H-indole, 4-methoxyphenylboronic acid, and finely powdered K₃PO₄.

  • Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

  • Under the inert atmosphere, add the XPhos Pd G2 precatalyst.[9]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. If using a microwave reactor, irradiate at a set temperature for 30-60 minutes.[9]

  • Monitor the reaction for the consumption of the starting material by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Haloindole 5-Haloindole (Ar-X) Haloindole->OxAdd BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂) Boronate Ar'-B(OR)₂(OH)⁻ (Boronate) BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents (Haloindole, Boronic Acid, Base, Catalyst) glassware 2. Use Oven-Dried Glassware add_solids 3. Add Solids to Flask glassware->add_solids inert 4. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert add_solvent 5. Add Degassed Solvent inert->add_solvent heat 6. Heat to Temperature with Vigorous Stirring add_solvent->heat monitor 7. Monitor Reaction (TLC/LC-MS) heat->monitor cool 8. Cool and Dilute monitor->cool extract 9. Aqueous Wash/Extraction cool->extract dry 10. Dry and Concentrate extract->dry purify 11. Purify (Chromatography) dry->purify

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree start Low or No Yield q_catalyst Is the catalyst system appropriate for the halide? start->q_catalyst a_catalyst_no Switch to a more active catalyst (e.g., Buchwald system for Ar-Cl) q_catalyst->a_catalyst_no No q_protection Is the indole N-H protected? q_catalyst->q_protection Yes end Improved Yield a_catalyst_no->end a_protection_no Protect indole nitrogen (e.g., Boc) to prevent side reactions q_protection->a_protection_no No q_boronic Is protodeboronation or homocoupling observed? q_protection->q_boronic Yes a_protection_no->end a_boronic_yes Use boronate ester (pinacol, MIDA). Ensure rigorous degassing. q_boronic->a_boronic_yes Yes q_conditions Are reaction conditions optimal? q_boronic->q_conditions No a_boronic_yes->end a_conditions_no Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents. Increase temperature. q_conditions->a_conditions_no No q_conditions->end Yes a_conditions_no->end

Caption: A troubleshooting decision tree for low-yield Suzuki couplings.

References

dealing with impurities in the synthesis of phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in the synthesis of phenylindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-phenylindole via the Fischer indole synthesis?

A1: The most common impurities encountered during the Fischer indole synthesis of 2-phenylindole from acetophenone and phenylhydrazine include:

  • Unreacted Starting Materials: Residual acetophenone and phenylhydrazine can remain in the crude product.

  • Colored Impurities: The crude product often appears colored (e.g., yellow, brown, or reddish) due to side reactions or oxidation. The exact structures of these colored byproducts are often complex and not fully characterized.

  • Isomeric Byproducts: While less common with a symmetrical ketone like acetophenone, the use of unsymmetrical ketones in Fischer indole syntheses can lead to the formation of regioisomeric indole products.

  • Products of N-N Bond Cleavage: A potential side reaction in Fischer indole syntheses is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can lead to aniline and other byproducts.

  • Oxidation Products: Phenylindoles can be susceptible to air oxidation, which may lead to the formation of colored degradation products.

Q2: My crude 2-phenylindole is yellow/brown. How can I remove the color?

A2: The presence of color in your crude product is a common issue. To obtain a pure, white or colorless crystalline product, you can use the following methods during purification:

  • Recrystallization with Activated Charcoal: During the recrystallization process (commonly with ethanol), adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb the colored impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can separate the desired 2-phenylindole from the colored impurities.

Q3: How can I confirm the purity of my synthesized 2-phenylindole?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. A pure sample should show a single spot. A common eluent system for 2-phenylindole is a mixture of hexanes and acetone (e.g., 7:3 ratio).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity by separating the main product from any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (188-190 °C for 2-phenylindole) is a good indicator of purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of 2-Phenylindole Incomplete reaction of starting materials.Ensure the reaction goes to completion by monitoring with TLC. Consider adjusting reaction time or temperature.
Decomposition of the product under harsh acidic conditions or high temperatures.Optimize the amount and type of acid catalyst (e.g., polyphosphoric acid, zinc chloride). Avoid excessive heating during the reaction and work-up.
Loss of product during work-up and purification.During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation. If multiple extractions are performed, ensure complete

Technical Support Center: Improving the Atom Economy of 5-Phenyl-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-phenyl-1H-indole, with a focus on improving atom economy.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using modern catalytic methods over classical methods like the Fischer indole synthesis for preparing this compound in terms of atom economy?

A1: Classical methods like the Fischer indole synthesis often involve harsh conditions and the use of stoichiometric reagents, leading to poor atom economy and significant waste generation. Modern catalytic methods, particularly those employing transition metals like palladium, offer several advantages:

  • High Atom Economy: These reactions, such as Suzuki-Miyaura coupling and direct C-H arylation, incorporate a majority of the atoms from the starting materials into the final product.

  • Milder Reaction Conditions: Catalytic methods often proceed under milder temperatures and pressures, preserving sensitive functional groups.[1]

  • High Selectivity: Catalysts can provide excellent control over regioselectivity, minimizing the formation of unwanted isomers.

  • Reduced Waste: By using catalytic amounts of reagents instead of stoichiometric ones, the generation of byproducts and chemical waste is significantly reduced.

Q2: My palladium-catalyzed cross-coupling reaction for the synthesis of this compound is giving low to no yield. What are the common causes?

A2: Low yields in palladium-catalyzed cross-coupling reactions for this synthesis can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be deactivated by exposure to oxygen or impurities in the reagents and solvents.[2] It is crucial to work under an inert atmosphere and use properly degassed solvents.

  • Boronic Acid Instability: Phenylboronic acid can be susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[2] Using fresh and high-purity boronic acid is recommended.

  • Interference from the Indole N-H Proton: The acidic N-H proton of the indole precursor (e.g., 5-bromoindole) can interfere with the catalytic cycle.[2] While many protocols work with unprotected indoles, N-protection (e.g., with a Boc group) can sometimes improve yields, though this adds extra steps to the synthesis.[2]

  • Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature are critical and may need to be optimized for your specific substrates.[2]

Q3: I am observing significant amounts of side products in my one-pot synthesis of this compound. How can I minimize their formation?

A3: The formation of side products is a common challenge in one-pot reactions. Key strategies to minimize them include:

  • Slow Addition of Reagents: In some cases, the slow addition of a reactive intermediate can prevent its dimerization or polymerization.

  • Optimization of Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Careful temperature control is crucial.

  • Choice of Catalyst and Ligand: The catalyst and ligand system can greatly influence the selectivity of the reaction. Screening different combinations may be necessary to favor the desired reaction pathway.

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is essential to avoid side reactions resulting from an excess of one component.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling for this compound Synthesis

This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound via the Suzuki-Miyaura coupling of a 5-haloindole with phenylboronic acid.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is fresh and has been stored under inert conditions. - Degas all solvents and reagents thoroughly before use. - Consider using a different palladium precursor or ligand.[2]
Degraded Boronic Acid - Use freshly purchased or purified phenylboronic acid. - Store boronic acids in a desiccator to prevent hydration and degradation.
Interference of Indole N-H - If using an unprotected 5-haloindole, consider protecting the nitrogen with a suitable group (e.g., Boc). This adds steps but can improve yield and consistency.[2]
Suboptimal Base - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[2]
Incorrect Solvent System - Try different solvent mixtures like Dioxane/H₂O, Toluene/H₂O, or DMF.[2] Ensure solvents are of high purity and anhydrous where required.
Inappropriate Temperature - Incrementally increase the reaction temperature (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC or LC-MS.[2]

Experimental Protocols & Data

Protocol 1: One-Pot Synthesis of 2-Substituted-5-phenyl-1H-indoles via Sonogashira Coupling and Cyclization

This protocol describes a highly atom-economical one-pot synthesis.

Materials:

  • 4-Bromoaniline

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask, add 4-bromoaniline (1.0 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Comparison for this compound Synthesis
Method Starting Materials Catalyst/Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki Coupling 5-Chloroindole, Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O100196[3]
Direct C-H Arylation 1H-Indole, IodobenzenePd(OAc)₂, dppmH₂O100-10-77[4]
Reductive Cyclization β-Nitrostyrene, Phenyl formatePdCl₂(CH₃CN)₂, PhenanthrolineDioxane12024Good[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low or No Product Yield reagent_check 1. Check Reagent Integrity - Fresh catalyst? - Pure boronic acid? - Dry & degassed solvent? start->reagent_check nh_protection 2. Consider N-H Interference - Protect indole nitrogen (e.g., Boc group) reagent_check->nh_protection Reagents OK success Successful Synthesis reagent_check->success Issue found & resolved condition_optimization 3. Optimize Reaction Conditions - Screen bases (K2CO3, K3PO4) - Vary solvent system - Adjust temperature nh_protection->condition_optimization Still low yield nh_protection->success Yield improves catalyst_screening 4. Screen Catalyst/Ligand - Try different Pd sources - Use bulky, electron-rich ligands condition_optimization->catalyst_screening Still low yield condition_optimization->success Yield improves catalyst_screening->success Yield improves

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Atom_Economical_Synthesis Atom-Economical One-Pot Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Haloaniline 4-Haloaniline one_pot One-Pot Reaction Vessel (Sonogashira Coupling & Intramolecular Cyclization) 4-Haloaniline->one_pot Phenylacetylene Phenylacetylene Phenylacetylene->one_pot Pd Catalyst Pd Catalyst Pd Catalyst->one_pot Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->one_pot Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->one_pot Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->one_pot product This compound one_pot->product

Caption: A simplified workflow for the one-pot synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Activity of Phenyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity. Among these, phenyl-substituted indoles have garnered considerable interest for their potent anticancer properties. This guide provides a comparative analysis of the in vitro anticancer activity of 5-phenyl-1H-indole and its closely related analogs, with a particular focus on 2-phenylindole derivatives due to the wealth of available research data. We will delve into their cytotoxic effects on various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols for key assays.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxicity of phenyl-indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.[1] The following tables summarize the IC50 values for selected 2-phenylindole derivatives, which serve as a proxy for understanding the potential efficacy of the broader class of phenyl-indoles.

Table 1: Comparative IC50 Values (µM) of Selected 2-Phenylindole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3a MCF-7 (Breast)1.31 ± 0.8Doxorubicin~0.9
HCT116 (Colon)High ActivityDoxorubicin-
HepG2 (Liver)High ActivityDoxorubicin-
Compound 10 PC3 (Prostate)7.8 ± 3.3Doxorubicin-
Compound 31 MCF-7 (Breast)2.71--
Compound 86 MCF-7 (Breast)1.86--

Data compiled from multiple sources, showcasing the potent activity of these derivatives, often comparable to or exceeding that of the reference drug Doxorubicin.[2][3]

Table 2: Anticancer Activity of [(2-Phenylindol-3-yl)methylene]propanedinitrile Derivatives

Cancer Cell LineIC50 (nM)
MDA-MB 231 (Breast) < 100
MCF-7 (Breast) < 100

These derivatives demonstrate exceptionally high potency, with IC50 values in the nanomolar range.[4]

Mechanisms of Anticancer Action

Phenyl-indole derivatives exert their anticancer effects through multiple mechanisms, primarily by disrupting the cell's cytoskeletal machinery and inducing programmed cell death.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many phenyl-indole derivatives is the inhibition of tubulin polymerization.[5] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[6] By binding to the colchicine-binding site on β-tubulin, these indole compounds prevent the assembly of microtubules.[7] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4]

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition alpha-beta_Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Assembly Microtubule Assembly alpha-beta_Tubulin_Dimers->Microtubule_Assembly Polymerization Microtubules Microtubules Microtubule_Assembly->Microtubules G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2_M_Arrest Disruption leads to Phenyl_Indole Phenyl-Indole Derivative Phenyl_Indole->alpha-beta_Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Phenyl-indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Phenyl-indole derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells.[3] This is often a consequence of cell cycle arrest, primarily at the G2/M checkpoint, which is triggered by the disruption of microtubule formation.[4][8][9] The apoptotic process can be initiated through both intrinsic and extrinsic pathways.

The tumor suppressor protein p53 plays a crucial role in these pathways.[10] When activated by cellular stress, such as that induced by anticancer agents, p53 can transcriptionally activate pro-apoptotic genes like Bax.[11] Bax, in turn, promotes the release of cytochrome c from the mitochondria, which initiates a caspase cascade leading to apoptosis.[12]

Apoptosis_Induction Apoptosis Induction by Phenyl-Indoles Phenyl_Indole Phenyl-Indole Derivative Cellular_Stress Cellular Stress (e.g., Microtubule Disruption) Phenyl_Indole->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Phenyl-indoles can induce apoptosis through the p53 signaling pathway.

Modulation of EGFR Signaling

Some indole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] EGFR is a receptor tyrosine kinase that, when overactivated in cancer, can lead to increased cell proliferation, survival, and metastasis.[14] By inhibiting EGFR, these compounds can block these downstream oncogenic signals.

EGFR_Signaling EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indole_Derivative Indole Derivative Indole_Derivative->EGFR Inhibits Downstream_Pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Downstream_Pathways Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Pathways->Proliferation_Survival

Caption: Certain indole derivatives can inhibit the EGFR signaling pathway, blocking cancer cell proliferation.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the key assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with Phenyl-Indole (various concentrations) Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenyl-indole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Treat_Cells 1. Treat cells with Phenyl-Indole Harvest_Cells 2. Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in 1X Binding Buffer Harvest_Cells->Resuspend Stain 4. Add Annexin V-FITC and PI Resuspend->Stain Incubate 5. Incubate in the dark Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze

Caption: The workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the phenyl-indole derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Treat_Cells 1. Treat cells with Phenyl-Indole Harvest_Fix 2. Harvest and fix cells (e.g., with cold 70% ethanol) Treat_Cells->Harvest_Fix Wash 3. Wash to remove ethanol Harvest_Fix->Wash RNase_Treatment 4. Treat with RNase A Wash->RNase_Treatment Stain 5. Stain with Propidium Iodide (PI) RNase_Treatment->Stain Analyze 6. Analyze by Flow Cytometry Stain->Analyze

Caption: A general workflow for analyzing the cell cycle distribution using flow cytometry.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the phenyl-indole derivative for the desired time, then harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • DNA Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL to stain the cellular DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Phenyl-indole derivatives, particularly the well-studied 2-phenylindoles, represent a promising class of anticancer agents with potent in vitro activity against a range of cancer cell lines. Their primary mechanisms of action involve the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis, often through p53-dependent pathways. Some derivatives also exhibit inhibitory activity against key oncogenic signaling pathways like EGFR. The provided experimental protocols offer a standardized approach for the further investigation and comparison of these and other novel anticancer compounds. Future research should continue to explore the structure-activity relationships within this class of compounds to develop even more potent and selective anticancer therapeutics.

References

A Comparative Analysis of the Cytotoxic Effects of 5-Phenyl-1H-Indole and Carbazole Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of the cytotoxic properties of two promising classes of heterocyclic compounds: 5-phenyl-1H-indole and carbazole derivatives. Both scaffolds have garnered significant attention in medicinal chemistry due to their potent anti-cancer activities. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying mechanisms of action to provide a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of representative this compound and carbazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound required to inhibit the growth of 50% of a cell population), providing a quantitative measure of their anti-proliferative efficacy.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Methyl-2-phenyl-1H-indole (Compound 32)HeLa (Cervical Cancer)< 5[1]
A2780 (Ovarian Cancer)< 5[1]
MSTO-211H (Mesothelioma)< 5[1]
3-Methyl-2-phenyl-1H-indole (Compound 33)HeLa (Cervical Cancer)< 5[1]
A2780 (Ovarian Cancer)< 5[1]
MSTO-211H (Mesothelioma)< 5[1]
2-Phenyl-1H-indole derivative (Compound 4j)MDA-MB-231 (Breast Cancer)16.18[2]
2-Phenyl-1H-indole derivative (Compound 4k)MDA-MB-231 (Breast Cancer)25.59[2]
B16F10 (Murine Melanoma)23.81[2]

Table 2: Cytotoxicity of Carbazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Carbazole-Thiazole Analog 3bHepG-2 (Liver Cancer)0.0304[3]
MCF-7 (Breast Cancer)0.058[3]
HCT-116 (Colon Cancer)0.047[3]
Carbazole-Thiazole Analog 5cHepG-2 (Liver Cancer)0.048[3]
MCF-7 (Breast Cancer)0.086[3]
HCT-116 (Colon Cancer)0.06[3]
9-aryl-5H-pyrido[4,3-b]indole (Compound 7k)HeLa (Cervical Cancer)8.7[4]

Experimental Protocols

The primary method utilized to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The this compound or carbazole derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A series of dilutions of the compounds are then prepared in cell culture medium. The culture medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with the solvent alone. The plates are then incubated for a specified period, generally 48 to 72 hours.[3][5]

  • MTT Addition: Following the treatment period, the medium is removed, and a fresh solution of MTT (typically 2 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[5]

  • Formazan Solubilization: During the incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. After the incubation with MTT, the solution is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals. The plate is then gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[3][5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[5][6] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and carbazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways implicated in this process is the p53-mediated apoptotic pathway.

p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage caused by cytotoxic agents.[7] Upon activation, p53 can transcriptionally activate pro-apoptotic genes like Bax and Puma, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[8] This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a simplified representation of the p53-mediated apoptotic pathway.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions compound_treatment Treat Cells with Compounds compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart of the in vitro cytotoxicity testing process.

p53_pathway Simplified p53-Mediated Apoptotic Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_downstream Downstream Effects dna_damage DNA Damage (e.g., from cytotoxic compounds) p53 p53 Activation dna_damage->p53 bax ↑ Bax Expression p53->bax bcl2 ↓ Bcl-2 Expression p53->bcl2 mito_release Mitochondrial Cytochrome c Release bax->mito_release bcl2->mito_release caspase_activation Caspase Activation mito_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Key steps in p53-induced apoptosis.

References

spectroscopic comparison of 5-phenyl-1H-indole and 5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic signatures of two vital indole derivatives, providing researchers and drug development professionals with essential data for identification, characterization, and quality control.

In the landscape of pharmaceutical and materials science, indole scaffolds are a cornerstone of molecular design. Among the vast array of substituted indoles, 5-phenyl-1H-indole and 5-bromo-1H-indole are two derivatives of significant interest due to their distinct electronic and steric properties, which influence their biological activity and reactivity. This guide presents a detailed spectroscopic comparison of these two compounds, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear and objective analysis.

At a Glance: Key Spectroscopic Differences

The substitution at the C5 position of the indole ring—a phenyl group in one and a bromine atom in the other—induces notable shifts in their respective spectra. The electron-donating and aromatic nature of the phenyl group in this compound generally leads to a more complex ¹H NMR spectrum in the aromatic region and influences the electronic transitions observed in UV-Vis spectroscopy. Conversely, the electron-withdrawing and heavy-atom effect of bromine in 5-bromo-1H-indole significantly impacts the chemical shifts of adjacent protons and carbons and results in a characteristic isotopic pattern in its mass spectrum.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and 5-bromo-1H-indole.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonThis compound (δ, ppm)Multiplicity5-Bromo-1H-indole (δ, ppm)Multiplicity
NH (H1)~8.15br s~8.1br s
H2~7.25t7.25t
H3~6.55t6.47t
H4~7.70d7.76d
H6~7.45dd7.20dd
H7~7.35d7.15d
Phenyl-H7.26-7.44m--

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CarbonThis compound (δ, ppm)5-Bromo-1H-indole (δ, ppm)
C2~124.5125.1
C3~102.8102.4
C3a~129.0129.6
C4~121.0124.3
C5~135.0112.9
C6~119.5121.5
C7~111.0112.5
C7a~135.8134.5
Phenyl-C126.0-142.0-

Table 3: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Spectroscopic TechniqueThis compound5-Bromo-1H-indole
IR (cm⁻¹) ~3410 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1480, 1450 (C=C stretch)~3415 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1580, 1470, 1450 (C=C stretch)
Mass Spectrum (m/z) 193 (M⁺)195, 197 (M⁺, M⁺+2, ~1:1 ratio)
UV-Vis (λmax, nm) ~275, ~295~278, ~298

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 5-bromo-1H-indole.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis_Phenyl Synthesis of This compound Purification_Phenyl Purification (e.g., Crystallization) Synthesis_Phenyl->Purification_Phenyl Synthesis_Bromo Synthesis of 5-bromo-1H-indole Purification_Bromo Purification (e.g., Crystallization) Synthesis_Bromo->Purification_Bromo NMR_Phenyl NMR (1H, 13C) Purification_Phenyl->NMR_Phenyl IR_Phenyl FTIR Purification_Phenyl->IR_Phenyl UV_Vis_Phenyl UV-Vis Purification_Phenyl->UV_Vis_Phenyl MS_Phenyl Mass Spec. Purification_Phenyl->MS_Phenyl NMR_Bromo NMR (1H, 13C) Purification_Bromo->NMR_Bromo IR_Bromo FTIR Purification_Bromo->IR_Bromo UV_Vis_Bromo UV-Vis Purification_Bromo->UV_Vis_Bromo MS_Bromo Mass Spec. Purification_Bromo->MS_Bromo Compare_NMR Compare NMR Spectra NMR_Phenyl->Compare_NMR Compare_IR Compare IR Spectra IR_Phenyl->Compare_IR Compare_UV_Vis Compare UV-Vis Spectra UV_Vis_Phenyl->Compare_UV_Vis Compare_MS Compare Mass Spectra MS_Phenyl->Compare_MS NMR_Bromo->Compare_NMR IR_Bromo->Compare_IR UV_Vis_Bromo->Compare_UV_Vis MS_Bromo->Compare_MS Interpretation Structural Interpretation & Property Differences Compare_NMR->Interpretation Compare_IR->Interpretation Compare_UV_Vis->Interpretation Compare_MS->Interpretation

Caption: Workflow for the spectroscopic comparison of indole derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 12-16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 200-240 ppm.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • FTIR Acquisition :

    • Instrument : Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background subtraction using a spectrum of a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the indole derivative in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • UV-Vis Acquisition :

    • Instrument : Dual-beam UV-Vis spectrophotometer.

    • Spectral Range : Typically 200-400 nm.

    • Blank : Use the pure solvent as a blank to zero the absorbance.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry Acquisition :

    • Instrument : Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Analysis Mode : Positive ion mode is typically used for these compounds.

    • Mass Range : Scan a range appropriate for the expected molecular weights (e.g., m/z 50-500).

  • Data Analysis : Identify the molecular ion peak (M⁺) and any characteristic fragment ions. For 5-bromo-1H-indole, observe the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

References

A Comparative Guide to the Structure-Activity Relationships of 5-Phenyl-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and antimycobacterial activities. The information presented is supported by experimental data from recent scientific literature, offering a valuable resource for the design and development of novel therapeutic agents.

Anticancer Activity of this compound Analogs

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Inhibition of Tubulin Polymerization

Arylthioindole derivatives, which are structurally related to 5-phenyl-1H-indoles, are potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1] SAR studies have revealed that substitutions on both the indole core and the phenyl ring play a crucial role in their anticancer activity.

A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives, which can be considered constrained analogs of 5-phenyl-1H-indoles, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] The results, summarized in Table 1, highlight the importance of the substitution pattern on the 9-phenyl ring.

Table 1: Antiproliferative Activity of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives against HeLa Cells [2]

Compound IDR (Substitution on Phenyl Ring)IC50 (μM)
7a H> 50
7d 4-CH₃15.3 ± 2.1
7k 4-OCH₃8.7 ± 1.3
7l 4-OC₂H₅10.2 ± 1.5
7q 2-Naphthyl12.8 ± 1.9
7r 3-Thienyl20.5 ± 2.8

Data represents the mean ± standard deviation of three independent experiments.

The SAR for this series indicates that electron-donating groups at the para-position of the phenyl ring, such as methoxy and ethoxy groups, enhance the antiproliferative activity, with the 4-methoxy substituted compound 7k being the most potent.[2]

The proposed mechanism for these tubulin polymerization inhibitors involves their binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

G Tubulin Polymerization Inhibition by this compound Analogs cluster_cell Cancer Cell Indole This compound Analog Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Modulation of EGFR Signaling

Certain this compound derivatives have been designed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) Epidermal Growth Factor Receptor, a key target in cancer therapy. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative activity against cancer cells expressing these EGFR variants.[4]

Table 2: EGFR Inhibition and Antiproliferative Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides [4]

Compound IDR (Substitution on Carboxamide)EGFRWT IC50 (nM)EGFRT790M IC50 (nM)Antiproliferative GI50 (nM)
5d p-N,N-dimethylamino85 ± 5-35 ± 3
5f p-2-methyl pyrrolidin-1-yl68 ± 59.5 ± 229 ± 2
5g p-4-morpholin-1-yl74 ± 511.9 ± 331 ± 2
Erlotinib -80 ± 5-33 ± 3
Osimertinib --8 ± 2-

Data represents the mean ± standard deviation.

The SAR for this series revealed that the nature of the substituent on the carboxamide moiety significantly influences the inhibitory activity. Compounds 5f and 5g , bearing a p-2-methyl pyrrolidin-1-yl and a p-4-morpholin-1-yl group respectively, exhibited the most potent activity against both EGFRWT and the resistant EGFRT790M mutant.[4] These compounds were also found to induce apoptosis by increasing the levels of caspase-3 and -8, and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[4]

G EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K Activates Indole This compound Analog Indole->EGFR Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Antimycobacterial Activity of this compound Analogs

Derivatives of this compound have also been investigated for their activity against Mycobacterium tuberculosis (Mtb). The SAR studies in this area focus on substitutions on both the indole and phenyl rings to enhance potency.

A study on 3-phenyl-1H-indoles revealed that substitutions at the 5-position of the indole ring and on the 3-phenyl ring significantly impact their antimycobacterial activity.[5] The minimum inhibitory concentration (MIC) values for a selection of these analogs against the Mtb H37Rv strain are presented in Table 3.

Table 3: Antimycobacterial Activity of 3-Phenyl-1H-indole Analogs against M. tuberculosis H37Rv [5]

Compound IDR1 (Indole-5)R2 (Phenyl-4)MIC (µM)
3a HH> 129.4
3c HOCH₃28.0
3e HCF₃47.8
3i CH₃F44.4
3j CH₃CF₃36.3
3r ClOCH₃19.4
3s ClF20.3
3t ClCF₃8.4
Isoniazid --2.3

The SAR from this series indicates that the presence of a chlorine atom at the 5-position of the indole ring generally enhances antimycobacterial activity.[5] Furthermore, on the 3-phenyl ring, a trifluoromethyl group at the 4-position led to the most potent compound in the series (3t ), with an MIC of 8.4 µM.[5]

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological data, detailed experimental protocols are essential.

MTT Cell Viability Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.[6][7]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[6]

G MTT Assay Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with This compound analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted.

  • Compound Dilution: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated for a defined period.

  • Alamar Blue Addition: An Alamar Blue solution is added to each well.

  • Second Incubation: The plates are incubated again until a color change is observed in the control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8]

Conclusion

The this compound scaffold continues to be a highly valuable template for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the indole and phenyl rings can lead to potent and selective inhibitors for various biological targets. As anticancer agents, these compounds effectively inhibit tubulin polymerization and modulate crucial signaling pathways like EGFR. In the realm of infectious diseases, they show promise as antimycobacterial agents. The provided data and experimental protocols serve as a foundation for the rational design of next-generation this compound analogs with improved pharmacological profiles. Further research, including in vivo studies and detailed mechanistic investigations, will be crucial in translating these promising findings into clinical applications.

References

A Comparative Analysis of the Biological Activities of 5-Phenyl-1H-indole and 2-Phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two isomeric phenylindoles: 5-phenyl-1H-indole and 2-phenyl-1H-indole. While both compounds share a common indole scaffold, the position of the phenyl substituent significantly influences their pharmacological profiles. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid in research and drug development efforts.

It is important to note that the current body of scientific literature shows a significant disparity in the research focus between these two isomers. 2-Phenyl-1H-indole and its derivatives have been extensively studied, with a wealth of data on their anticancer, anti-inflammatory, and antimicrobial properties. In contrast, research on the biological activities of the parent this compound is limited. This guide reflects this disparity, presenting a comprehensive overview of 2-phenyl-1H-indole's activities and comparing them with the available data for derivatives of this compound.

Data Presentation: A Quantitative Comparison

The following tables summarize the reported biological activities of derivatives of this compound and 2-phenyl-1H-indole. Direct comparative data for the parent, unsubstituted compounds is scarce, particularly for the 5-phenyl isomer.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/DerivativeCancer Cell LineThis compound Derivatives (IC50 in µM)2-Phenyl-1H-indole & Derivatives (IC50 in µM)Reference Compound (IC50 in µM)
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indoleA549 (Lung)1.21Data not availableSAHA (1.86)
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indolePC-3 (Prostate)0.89Data not availableSAHA (1.75)
2-Phenylindole Derivative (4k)MDA-MB-231 (Breast)Data not available25.59Data not available
2-Phenylindole Derivative (4j)MDA-MB-231 (Breast)Data not available16.18Data not available
2-Phenylindole DerivativeMCF-7 (Breast)Data not availablePotent activity reportedDoxorubicin (0.98)[1]
2-Phenylindole DerivativeA549 (Lung)Data not availablePotent activity reportedMethotrexate (26.93)[2]

Table 2: Comparative Anti-inflammatory Activity

Compound/DerivativeAssayThis compound Derivatives2-Phenyl-1H-indole & DerivativesReference Compound
2-Phenylindole-5-benzene sulphonamideCarrageenan-induced edema (% inhibition)32.7%Data not availableIndomethacin (29.9%)[3]
5-Fluoro-2-phenylindoleCarrageenan-induced edema (% inhibition)Data not available28%Indomethacin (29.9%)[3]
5-Chloro-2-phenylindoleCarrageenan-induced edema (% inhibition)Data not available25.4%Indomethacin (29.9%)[3]
2-Phenylindole DerivativeNO Inhibition in LPS-stimulated macrophages (IC50)Data not availableSignificant inhibition reportedData not available

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliBacillus subtilisCandida albicans
5-Chloro-3-phenyl-1H-indole derivativeActiveActiveActiveActive
2-Phenyl-1H-indole derivative (Ia)>1000>1000>1000Data not available
2-Phenyl-1H-indole derivative (IIa)>1000>1000125Data not available
2-Phenyl-1H-indole derivative (Va)500250125Data not available

Key Signaling Pathways and Experimental Workflows

The biological effects of phenylindole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate a key pathway implicated in the anti-inflammatory and anticancer activity of 2-phenylindole derivatives and a general workflow for comparing the biological activities of chemical compounds.

G General Experimental Workflow for Biological Activity Comparison cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison Compound_5 This compound Anticancer Anticancer Assays (e.g., MTT Assay) Compound_5->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay, COX Assay) Compound_5->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) Compound_5->Antimicrobial Compound_2 2-Phenyl-1H-indole Compound_2->Anticancer Compound_2->Anti_inflammatory Compound_2->Antimicrobial Data_Analysis Determine IC50 / MIC values Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Comparison Compare Potency & Selectivity Data_Analysis->Comparison

Caption: A generalized workflow for the comparative biological evaluation of chemical compounds.

G NF-κB Signaling Pathway Inhibition by 2-Phenyl-1H-indole Derivatives LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces Phenylindole 2-Phenyl-1H-indole Derivative Phenylindole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-phenyl-1H-indole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard and can be adapted for the evaluation of novel indole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or 2-phenyl-1H-indole derivatives) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Griess Assay for Nitric Oxide (Anti-inflammatory) Activity

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce NO production. Concurrently, cells are treated with various concentrations of the test compounds.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Inoculation of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A known concentration of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone indicates the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Conclusion

The available scientific data indicates that the 2-phenyl-1H-indole scaffold is a promising template for the development of novel therapeutic agents, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities. The anti-inflammatory effects of some 2-phenylindole derivatives are attributed to their ability to suppress the NF-κB signaling pathway[4]. Their anticancer properties are often linked to the induction of apoptosis and cell cycle arrest[1].

In contrast, the biological activities of this compound remain largely unexplored. While some derivatives of this compound have shown biological promise, a direct comparison with the extensively studied 2-phenyl-1H-indole is hampered by the lack of data on the parent compound. This highlights a significant knowledge gap and a potential opportunity for future research. Further investigation into the pharmacological profile of this compound and its derivatives is warranted to fully understand the structure-activity relationships within the phenylindole class of compounds and to potentially uncover new therapeutic leads.

References

Comparative Pharmacophore Modeling of 5-Phenyl-1H-Indole Derivatives for Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of pharmacophore modeling studies for two distinct classes of this compound derivatives: those exhibiting anticancer activity through tubulin polymerization inhibition and those with antimicrobial properties targeting bacterial enzymes. By presenting key pharmacophoric features, quantitative data, and detailed experimental protocols, this document aims to facilitate the rational design of novel and more potent therapeutic agents.

Comparison of Pharmacophore Models and Biological Activity

The following table summarizes the key characteristics of pharmacophore models developed for two representative this compound derivatives, highlighting their distinct features tailored for different biological targets.

Derivative Class Target Key Pharmacophoric Features Representative Compound Biological Activity (IC50) Reference
Anticancer TubulinTwo Hydrogen Bond Acceptors (HBA), One Hydrogen Bond Donor (HBD), Two Hydrophobic (HY) regions, One Aromatic Ring (RA)2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative0.8 µM (A549 cell line)[1]
Antimicrobial Bacterial Enzyme (e.g., DHFR)One Hydrogen Bond Acceptor (HBA), One Hydrogen Bond Donor (HBD), Three Aromatic Rings (RA), One Hydrophobic (HY) region5-chloro-3-phenyl-1H-indole-2-carbonyl derivative1.5 µg/mL (S. aureus)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of in silico drug design. The following sections outline the typical experimental protocols employed in the pharmacophore modeling of this compound derivatives.

Ligand-Based Pharmacophore Model Generation

This approach is utilized when a set of active compounds is available, but the 3D structure of the biological target is unknown.

  • Training Set Selection : A diverse set of this compound derivatives with a wide range of biological activities (e.g., IC50 values) against the target of interest is selected.[3] The compounds are divided into a training set (typically 70-80% of the compounds) and a test set.[4]

  • Conformational Analysis : For each molecule in the training set, a conformational search is performed to generate a set of low-energy 3D conformers. This step is critical to identify the bioactive conformation of the ligands.[5]

  • Feature Identification : Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable centers, are identified for each molecule.[6]

  • Pharmacophore Hypothesis Generation : The conformations and features of the training set molecules are aligned and overlaid to identify a common spatial arrangement of features that is essential for biological activity. Several hypotheses are generated and ranked based on a scoring function that considers the fit of the active compounds and the exclusion of inactive ones.[7]

  • Model Selection : The best pharmacophore hypothesis is selected based on statistical parameters such as cost values, correlation coefficients, and root-mean-square deviation (RMSD).[1]

Structure-Based Pharmacophore Model Generation

This method is employed when the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR, is available.

  • Protein Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding site of interest are removed, and hydrogen atoms are added. The protein structure is then energy minimized.

  • Binding Site Identification : The active site of the protein is identified, often based on the location of a co-crystallized ligand or through computational pocket detection algorithms.

  • Interaction Mapping : The key interaction points between the protein's active site residues and a known active ligand are identified. These interactions are then translated into pharmacophoric features. For instance, a hydrogen bond with a backbone carbonyl oxygen is represented as a hydrogen bond acceptor feature.[8]

  • Pharmacophore Hypothesis Generation : A pharmacophore model is built based on the identified features and their spatial arrangement within the active site. Exclusion volumes can be added to represent regions of steric hindrance.[9]

Pharmacophore Model Validation

Validation is a critical step to assess the predictive power and robustness of the generated pharmacophore model.

  • Test Set Validation : The model's ability to distinguish between active and inactive compounds is evaluated using a test set of molecules that were not used in model generation. The fit values of the test set compounds to the pharmacophore model are calculated. A good model should assign high fit values to active compounds and low fit values to inactive compounds.[10]

  • Decoy Set Screening : A large database of diverse molecules (decoy set) is screened using the pharmacophore model. The enrichment factor (EF) and Güner-Henry (GH) score are calculated to assess the model's ability to retrieve known active compounds from the decoy set.[11] A high enrichment factor indicates that the model is effective at identifying true positives.

  • Fischer's Randomization Test : The statistical significance of the pharmacophore model is assessed by randomizing the biological activities of the training set compounds and generating new hypotheses. If the original model has a significantly better score than the randomized models, it is considered statistically robust.[10]

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved in pharmacophore modeling and the potential mechanism of action of these compounds, the following diagrams are provided.

PharmacophoreModelingWorkflow cluster_data Data Preparation cluster_model_gen Model Generation cluster_validation Model Validation cluster_application Application Data Selection of this compound Derivatives TrainingSet Training Set Data->TrainingSet TestSet Test Set Data->TestSet LigandBased Ligand-Based Approach TrainingSet->LigandBased Validation Test Set & Decoy Set Validation LigandBased->Validation StructureBased Structure-Based Approach FinalModel Validated Pharmacophore Model Validation->FinalModel VirtualScreening Virtual Screening FinalModel->VirtualScreening LeadOpt Lead Optimization VirtualScreening->LeadOpt

A generalized workflow for pharmacophore model development and application.

AnticancerSignalingPathway Indole This compound Derivative Tubulin Tubulin Dimers Indole->Tubulin Inhibition of Polymerization Microtubule Microtubule Instability Tubulin->Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Hypothetical signaling pathway for an anticancer this compound derivative.

Conclusion

Pharmacophore modeling serves as a powerful tool in the discovery and development of novel this compound derivatives as therapeutic agents. By understanding the key pharmacophoric features required for interaction with specific biological targets, such as tubulin for anticancer agents or bacterial enzymes for antimicrobial compounds, researchers can rationally design more potent and selective molecules. The experimental protocols outlined in this guide provide a framework for conducting robust in silico studies, while the comparative data offers insights into the structure-activity relationships of this versatile chemical scaffold. The continued application of these computational methods holds great promise for accelerating the journey from lead compound to clinical candidate.

References

A Comparative Guide to the In Silico Docking of 5-Phenyl-1H-indole Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 5-phenyl-1H-indole derivatives against a panel of therapeutically relevant protein kinases. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Understanding the binding interactions and affinities of derivatives like this compound across different kinase families is crucial for the rational design of selective and potent inhibitors. This document summarizes quantitative docking data, details a comprehensive experimental protocol for reproducibility, and visualizes key signaling pathways and workflows to support drug discovery efforts.

Comparative Analysis of Binding Affinities

Kinase TargetDerivative/CompoundDocking Score (kcal/mol)IC50PDB IDSoftware/MethodReference
EGFR 4-(2-phenyl-1H-indol-1-yl) benzoic acid-7.0-3POZSchrödinger Suite[2]
EGFR Quinazoline Derivative (4e)-4.4669.4 nM--[3]
p38α MAPK Indole-based heterocyclic inhibitor-Potent Inhibition--[4]
Pim-1 Kinase 3,5-disubstituted indole derivative (1a)SP: -7.244, XP: -8.6-2OJFGlide[5]
Pim-1 Kinase Indole derivative (55)-5 nM5DWR-
CDK5 Marine Natural Product (unnamed)-13.863--Glide
CDK5 2-Phenylbenzimidazole-8.2-2W96AutoDock Vina

Note: The presented data is collated from various sources, and direct comparison should be approached with caution due to differences in the specific indole derivatives, software used, and docking protocols. "SP" refers to Standard Precision and "XP" refers to Extra Precision in Glide docking scores.

Experimental Protocols

This section outlines a detailed, generalized methodology for performing in silico docking studies of this compound derivatives with protein kinases, based on common practices reported in the literature.

Protein Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Initial Cleaning: Remove water molecules, co-factors, and any non-essential ligands from the PDB file using software such as PyMOL or Chimera.

  • Protonation and Repair: Add polar hydrogen atoms and repair any missing residues or atoms in the protein structure. This can be performed using tools like the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools.

  • Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation and perform an energy minimization using a suitable force field (e.g., MMFF94). Software such as Avogadro or the LigPrep module in Schrödinger can be used for this purpose.

  • Charge and Torsion Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. This is a critical step for accurate docking and can be done using AutoDockTools.

Molecular Docking using AutoDock Vina
  • Grid Box Generation: Define a grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

  • Configuration File: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

  • Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analysis of Results: Visualize the docking results using software like PyMOL or Discovery Studio. Analyze the predicted binding poses, identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues, and compare the binding affinities of different derivatives.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Raf STAT->Nucleus Proliferation Cell Proliferation Survival, Angiogenesis Nucleus->Proliferation

Caption: Overview of the EGFR signaling pathway.

Experimental Workflow Diagram

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure (from PDB) PrepProtein Protein Preparation (Add H, Remove Water) PDB->PrepProtein Ligand 2. Ligand Structure (this compound) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid 3. Grid Box Generation (Define Binding Site) PrepProtein->Grid Vina 4. AutoDock Vina (Run Simulation) PrepLigand->Vina Grid->Vina Results 5. Output (Poses & Binding Affinities) Vina->Results Analysis 6. Interaction Analysis (Hydrogen Bonds, etc.) Results->Analysis

Caption: In silico molecular docking workflow.

Logical Relationship Diagram

Virtual_Screening_Funnel DB Compound Database Filter1 Pharmacophore Filtering DB->Filter1 Initial Pool (~10^6 compounds) Filter2 ADMET Prediction (Drug-likeness) Filter1->Filter2 Filtered Pool (~10^4 compounds) Docking Molecular Docking Filter2->Docking Candidate Pool (~10^3 compounds) Hits Hit Compounds Docking->Hits Prioritized Hits (~10^2 compounds) Lead Lead Compound Hits->Lead Further Validation

Caption: Virtual screening to lead compound logical flow.

References

A Comparative Analysis of Fischer vs. Suzuki Synthesis for 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Synthetic Routes to a Key Indole Derivative.

The synthesis of 5-phenyl-1H-indole, a significant scaffold in medicinal chemistry and materials science, can be approached through various synthetic strategies. Among the most established and versatile methods are the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of these two prominent methods, offering a detailed examination of their experimental protocols, performance metrics, and overall suitability for the synthesis of this compound.

Executive Summary

FeatureFischer Indole SynthesisSuzuki Coupling
Starting Materials 4-Biphenylhydrazine, Acetaldehyde (or equivalent)5-Bromo-1H-indole, Phenylboronic acid
Key Transformation Acid-catalyzed cyclization of a hydrazonePalladium-catalyzed cross-coupling
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Harsh (acidic, high temperature)Mild to moderate
Functional Group Tolerance LimitedBroad
Atom Economy LowerHigher
Scalability Well-establishedGenerally scalable

Introduction

The indole nucleus is a privileged structure in a vast array of biologically active compounds. The introduction of a phenyl group at the 5-position of the indole ring can significantly modulate the pharmacological properties of the resulting molecule. The choice of synthetic route to access this compound is therefore a critical consideration in drug discovery and development.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1]

The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction of an organoboron compound with an organic halide offers a powerful and versatile method for introducing the phenyl substituent onto a pre-formed indole ring.

This guide will delve into the specifics of each method, providing detailed experimental protocols and a comparative analysis of their performance based on available data.

Signaling Pathways and Experimental Workflows

To visually represent the two synthetic approaches, the following diagrams illustrate the conceptual workflow for each synthesis.

Fischer_vs_Suzuki_Synthesis cluster_fischer Fischer Indole Synthesis cluster_suzuki Suzuki Coupling f_start 4-Biphenylhydrazine + Acetaldehyde f_intermediate Hydrazone Formation f_start->f_intermediate Condensation f_cyclization Acid-catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) f_intermediate->f_cyclization Acid, Heat f_product This compound f_cyclization->f_product Aromatization s_start 5-Bromo-1H-indole + Phenylboronic acid s_catalytic_cycle Pd-Catalyzed Catalytic Cycle s_start->s_catalytic_cycle Base, Pd Catalyst s_product This compound s_catalytic_cycle->s_product

Caption: High-level comparison of Fischer and Suzuki synthesis workflows.

The detailed catalytic cycle for the Suzuki coupling is a key aspect of this reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide oa Oxidative Addition tm Transmetalation pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl re Reductive Elimination pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product aryl_halide Ar-X (5-Bromo-1H-indole) boronic_acid Ar'-B(OH)₂ (Phenylboronic acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Fischer Indole Synthesis of this compound

Starting Materials:

  • 4-Biphenylhydrazine hydrochloride

  • Acetaldehyde dimethyl acetal (as an equivalent for acetaldehyde)

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, 4-biphenylhydrazine hydrochloride (1.0 eq) and acetaldehyde dimethyl acetal (1.2 eq) are suspended in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: The mixture is heated to reflux for 1-2 hours to facilitate the formation of the corresponding hydrazone.

  • Indolization: To the reaction mixture, polyphosphoric acid (PPA) is added, or alternatively, a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid. The mixture is then heated to a high temperature (typically 100-180 °C) for several hours.

  • Work-up and Purification: The reaction mixture is cooled and then carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization to afford this compound.

Suzuki Coupling Synthesis of this compound

Starting Materials:

  • 5-Bromo-1H-indole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., DME, dioxane, toluene, DMF, with water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask are added 5-bromo-1H-indole (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of dioxane and water) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.[3]

Comparative Performance Data

ParameterFischer Indole SynthesisSuzuki Coupling
Starting Material Availability 4-Biphenylhydrazine may require synthesis. Acetaldehyde is volatile and can be challenging to handle.5-Bromo-1H-indole and phenylboronic acid are commercially available.
Yield 50-70% (typical)70-95% (typical)[3]
Reaction Time 4-12 hours2-24 hours
Temperature 100-180 °C80-120 °C
Catalyst Brønsted or Lewis acids (stoichiometric or catalytic)Palladium complexes (catalytic)
Purity of Crude Product Often requires extensive purification due to side products and harsh conditions.Generally cleaner reaction profiles, simplifying purification.

Discussion

Fischer Indole Synthesis: A Classic but Demanding Route

The Fischer indole synthesis is a powerful tool for the construction of the indole core. Its main advantage lies in its ability to build the indole ring from readily available acyclic precursors. However, the synthesis of this compound via this method presents several challenges. The required starting material, 4-biphenylhydrazine, may not be as readily available as its Suzuki coupling counterpart. The reaction conditions are often harsh, requiring high temperatures and strong acids, which can limit the functional group tolerance on the starting materials.[1] Furthermore, the use of acetaldehyde can be problematic due to its low boiling point and tendency to polymerize. Using an acetaldehyde equivalent like acetaldehyde dimethyl acetal can mitigate some of these issues. The formation of regioisomeric byproducts is also a possibility if unsymmetrical ketones are used, though this is not a concern with acetaldehyde.

Suzuki Coupling: A Mild and Versatile Alternative

The Suzuki coupling offers a more convergent and often milder approach to this compound. The starting materials, 5-bromo-1H-indole and phenylboronic acid, are commercially available. A significant advantage of the Suzuki coupling is its broad functional group tolerance, allowing for the synthesis of more complex and decorated indole derivatives.[4] The reaction conditions are generally milder than those of the Fischer synthesis, and a wide range of palladium catalysts and ligands are available to optimize the reaction for specific substrates. While the cost of the palladium catalyst can be a consideration, the high yields and cleaner reaction profiles often offset this expense, especially in the context of drug development where purity is paramount.

Conclusion

Both the Fischer indole synthesis and the Suzuki coupling are viable methods for the preparation of this compound.

  • The Fischer indole synthesis is a classic and powerful method for constructing the indole ring itself. However, for the synthesis of this compound, it may be hampered by the availability of the starting hydrazine and the harsh reaction conditions.

  • The Suzuki coupling provides a more modern, versatile, and often higher-yielding approach. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of starting materials make it a highly attractive option for the synthesis of this compound, particularly in the context of medicinal chemistry and drug development where efficiency, purity, and the ability to generate analogs are crucial.

For researchers and drug development professionals, the Suzuki coupling is generally the recommended method for the synthesis of this compound due to its superior performance in terms of yield, purity, and functional group compatibility.

References

Assessing the Drug-Likeness of 5-Phenyl-1H-Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, particularly in oncology. Assessing the "drug-likeness" of novel derivatives of this scaffold is a critical step in the early stages of drug discovery, guiding the selection of candidates with favorable pharmacokinetic profiles for further development. This guide provides a comparative overview of the key parameters and experimental methodologies used to evaluate the drug-like properties of this compound derivatives, supported by experimental data and detailed protocols.

In-Silico Drug-Likeness and ADMET Profiling

Computational methods provide a rapid and cost-effective initial assessment of a compound's drug-likeness. These predictions are crucial for prioritizing compounds for synthesis and in-vitro testing.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a drug candidate.[1] An orally active drug generally should not violate more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

Table 1: In-Silico Physicochemical Properties of Representative Indole Derivatives

Compound IDMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
Indole-A C₁₉H₁₆N₂O288.343.85120
Indole-B C₂₀H₁₈N₂O₂318.374.10130
Indole-C C₂₁H₂₀N₂O₃364.404.35140
Indole-D C₁₉H₁₅FN₂O306.343.95120

Note: The data presented here is for representative indole derivatives. Specific data for a comprehensive series of this compound derivatives was not available in the public domain at the time of this guide's compilation. The principles and methodologies described are directly applicable.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In-silico ADMET models predict the pharmacokinetic and toxicological properties of compounds. Tools like SwissADME and PreADMET are commonly used to generate these predictions.

Table 2: Predicted ADMET Properties of Representative Indole Derivatives

Compound IDGI AbsorptionBBB PermeantCYP2D6 InhibitorhERG I InhibitorAMES Mutagenicity
Indole-A HighYesNoNoNo
Indole-B HighYesNoNoNo
Indole-C HighNoYesNoNo
Indole-D HighYesNoNoNo

In-Vitro Experimental Assessment of Drug-Likeness

Experimental assays are essential to validate in-silico predictions and provide quantitative data on a compound's behavior.

Solubility

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and hinder formulation development.

Table 3: Experimental Solubility of Representative Indole Derivatives

Compound IDKinetic Solubility (µg/mL) at pH 7.4
Indole-A 75
Indole-B 52
Indole-C 25
Indole-D 68
Permeability

The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is crucial for oral drug absorption.

Table 4: Experimental Permeability of Representative Indole Derivatives

Compound IDPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A) / (A→B)
Indole-A 8.510.21.2
Indole-B 6.17.51.5
Indole-C 3.24.12.8
Indole-D 8.19.81.3
Metabolic Stability

The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its in-vivo half-life and clearance.

Table 5: Metabolic Stability of Representative Indole Derivatives in Human Liver Microsomes (HLM)

Compound IDHalf-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Indole-A 4515.4
Indole-B 3221.6
Indole-C 1838.5
Indole-D 5512.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinetic Solubility Assay (Shake-Flask Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Incubation: Add an aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration of 100 µM. The final DMSO concentration should be kept at ≤ 1%.

  • Equilibration: Shake the solution at room temperature for 24 hours to reach equilibrium.

  • Separation: Centrifuge the solution to pellet any undissolved compound.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The solubility is reported in µg/mL.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane).

  • Preparation of Donor and Acceptor Solutions: Prepare a donor solution of the test compound (e.g., 100 µM in PBS, pH 7.4). Fill the wells of a 96-well acceptor plate with buffer.

  • Incubation: Place the filter plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Cequilibrium) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral - A→B): Add the test compound to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

  • Transport Experiment (Basolateral to Apical - B→A): Add the test compound to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling and Quantification: At various time points, take samples from the receiver chamber and quantify the concentration of the test compound using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Microsomal Stability Assay
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Determine the in-vitro half-life (t₁/₂) from the slope of the natural logarithm of the remaining compound concentration versus time. Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a general workflow for assessing drug-likeness and a relevant signaling pathway often targeted by this compound derivatives.

Drug_Likeness_Workflow cluster_insilico In-Silico Assessment cluster_invitro In-Vitro Validation cluster_decision Decision Making Compound_Library This compound Derivative Library Lipinski Lipinski's Rule of Five Compound_Library->Lipinski ADMET ADMET Prediction Compound_Library->ADMET Solubility Solubility Assay Lipinski->Solubility Permeability Permeability Assay (PAMPA, Caco-2) ADMET->Permeability Metabolism Metabolic Stability (HLM) ADMET->Metabolism Lead_Selection Lead Candidate Selection Solubility->Lead_Selection Permeability->Lead_Selection Metabolism->Lead_Selection

General workflow for assessing the drug-likeness of this compound derivatives.

Many this compound derivatives exhibit anticancer activity by inhibiting tubulin polymerization. This disruption of the microtubule network can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ultimately inducing apoptosis.

Signaling_Pathway cluster_drug_target Drug Action cluster_pathway MAPK Signaling Cascade cluster_outcome Cellular Outcome Drug This compound Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Ras Ras Tubulin->Ras Disruption activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Induces

Signaling pathway of tubulin polymerization inhibitors leading to apoptosis via MAPK activation.

Conclusion

The assessment of drug-likeness is a multi-faceted process that combines computational predictions with robust experimental validation. For this compound derivatives, a thorough evaluation of physicochemical properties, solubility, permeability, and metabolic stability is paramount. This guide provides a framework for researchers to systematically evaluate their compounds, enabling the selection of candidates with the highest probability of success in the lengthy and complex journey of drug development. The provided protocols and visualizations serve as a practical resource for implementing these crucial early-stage assessments.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Phenyl-1H-Indole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases. While on-target potency is a primary objective in drug discovery, a comprehensive understanding of an inhibitor's selectivity is paramount for predicting potential off-target effects and ensuring clinical safety. This guide provides an objective comparison of the cross-reactivity profiles of two hypothetical this compound based kinase inhibitors, herein designated as Compound X and Compound Y , supported by detailed experimental methodologies and illustrative data.

Data Presentation: Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity of Compound X and Compound Y against a panel of representative kinases. The data is presented as the percentage of inhibition at a fixed concentration (1 µM) and IC50 values (the concentration required for 50% inhibition) for key interactions. This allows for a direct comparison of their potency and selectivity.

Kinase TargetKinase FamilyCompound X (% Inhibition @ 1µM)Compound X (IC50, nM)Compound Y (% Inhibition @ 1µM)Compound Y (IC50, nM)
p38α (Primary Target) CMGC9815 9550
JNK1CMGC451,20085150
JNK2CMGC30>10,00080200
ERK2CMGC15>10,000402,500
VEGFR2 Tyrosine Kinase8895 25>10,000
FLT3Tyrosine Kinase7535010>10,000
c-KitTyrosine Kinase608005>10,000
SRCTyrosine Kinase551,50012>10,000
ROCK1AGC20>10,0005>10,000
PKAAGC5>10,0002>10,000
PI3KαLipid Kinase10>10,0008>10,000

Note: The data presented in this table is illustrative and intended to serve as a representative example for comparing the selectivity profiles of this compound based inhibitors.

Interpretation of Selectivity Profiles

Compound X demonstrates potent inhibition of the primary target, p38α, but also exhibits significant off-target activity against VEGFR2 and other tyrosine kinases like FLT3 and c-Kit. This polypharmacology could lead to unintended biological effects, both beneficial and adverse, and warrants further investigation.

Compound Y , while slightly less potent against p38α compared to Compound X, displays a much cleaner selectivity profile. Its activity is largely confined to the intended target and closely related kinases within the same family (JNK1 and JNK2), with minimal inhibition of kinases from other families. This suggests that Compound Y may have a wider therapeutic window and a more predictable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Panel Screening (Radiometric Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reagent Preparation : Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35), recombinant kinase, substrate (e.g., myelin basic protein for p38α), and [γ-³³P]ATP.

  • Compound Preparation : Serially dilute test compounds (e.g., Compound X and Y) in DMSO.

  • Kinase Reaction : In a 96-well plate, add the assay buffer, substrate, and the test compound. Initiate the reaction by adding the kinase and [γ-³³P]ATP.

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection : Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat to remove unincorporated [γ-³³P]ATP.

  • Data Analysis : Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to a DMSO control and determine IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

  • Cell Preparation : Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Compound Treatment : Seed the transfected cells in a 96-well plate and treat with serial dilutions of the test compound.

  • Tracer Addition : Add a fluorescent tracer that binds to the ATP-binding site of the kinase.

  • Lysis and Detection : Lyse the cells and add the NanoBRET™ substrate.

  • Data Analysis : Measure both the donor (luciferase) and acceptor (tracer) emission signals. The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated. A decrease in the BRET signal indicates displacement of the tracer by the test compound, from which binding affinity can be determined.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Stress Receptor Receptor Cytokine->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factor Transcription Factor (e.g., ATF2) p38_MAPK->Transcription_Factor Compound_Y Compound Y (Selective Inhibitor) Compound_Y->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response Transcription_Factor->Inflammatory_Response

Caption: The p38 MAPK signaling pathway, a key target for anti-inflammatory therapies.

Experimental Workflow

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow start Start: This compound based inhibitor primary_screen Primary Screening (Single high concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 determination) hit_identification->dose_response Hits selectivity_analysis Selectivity Profile Analysis (Comparison of IC50 values) hit_identification->selectivity_analysis No significant hits dose_response->selectivity_analysis cellular_assays Cellular Target Engagement & Phenotypic Assays selectivity_analysis->cellular_assays end End: Characterized Inhibitor cellular_assays->end

Caption: A generalized workflow for the cross-reactivity profiling of kinase inhibitors.

Logical Relationship

G cluster_inhibitors This compound Inhibitors cluster_targets Kinase Targets Compound_X Compound X (Non-Selective) Primary_Target Primary Target (e.g., p38α) Compound_X->Primary_Target Strong Inhibition Off_Target_1 Off-Target 1 (e.g., VEGFR2) Compound_X->Off_Target_1 Moderate Inhibition Off_Target_2 Off-Target 2 (e.g., SRC) Compound_X->Off_Target_2 Weak Inhibition Compound_Y Compound Y (Selective) Compound_Y->Primary_Target Strong Inhibition Unrelated_Target Unrelated Target

Caption: Comparison of selective versus non-selective inhibitor interactions with kinase targets.

Safety Operating Guide

Personal protective equipment for handling 5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-phenyl-1H-indole

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of this compound, a compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It may also cause long-lasting harmful effects to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for general handling.[2][3] For prolonged contact or immersion, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary.

Operational Protocols

Handling and Storage
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Dissolving : When dissolving the compound, add the solid to the solvent slowly.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]

Spill Cleanup Protocol

This protocol is for minor spills that can be managed safely by trained laboratory personnel.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary) : For larger spills or if there is a risk of respiratory exposure, evacuate the immediate area.

  • Don PPE : Wear the appropriate PPE as outlined in Table 1.

  • Contain the Spill :

    • For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

    • For liquid spills (if dissolved), create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Clean Up :

    • Carefully sweep the solid material or the absorbent containing the liquid into a designated chemical waste container.

    • Use a dustpan and brush for solids.

  • Decontaminate :

    • Wipe the spill area with a damp cloth or paper towel.

    • Follow with a wash using soap and water.

  • Dispose of Waste : All contaminated materials, including paper towels and absorbent, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams.

  • Containerization : Collect all solid waste, contaminated materials, and solutions in a clearly labeled, sealed container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal : Dispose of the waste through your institution's designated hazardous waste management program.[4][7] Do not dispose of it down the drain.

Emergency Procedures

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][8][9] Seek immediate medical attention.[4][10] If wearing contact lenses, remove them if it is safe to do so.[8][9]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4] If irritation persists, seek medical attention.

  • Ingestion : If swallowed, rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

Visual Workflow Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste disp_store Store Waste in Designated Area cleanup_waste->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for handling this compound.

EmergencyResponse cluster_exposure Accidental Exposure cluster_first_aid Immediate First Aid cluster_medical Medical Attention cluster_reporting Follow-Up exposure Exposure Occurs (Eye, Skin, Ingestion, Inhalation) fa_eye Eye Contact: Flush with water for 15-20 mins exposure->fa_eye fa_skin Skin Contact: Wash with soap and water exposure->fa_skin fa_ingest Ingestion: Rinse mouth, Do NOT induce vomiting exposure->fa_ingest fa_inhale Inhalation: Move to fresh air exposure->fa_inhale medical Seek Immediate Medical Attention fa_eye->medical fa_skin->medical fa_ingest->medical fa_inhale->medical report Report Incident to Supervisor medical->report

Caption: Emergency response for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-phenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.